molecular formula C8H9NO4S B8177962 4-Sulfamoylphenyl acetate

4-Sulfamoylphenyl acetate

Cat. No.: B8177962
M. Wt: 215.23 g/mol
InChI Key: ZEEVUCZSBNXSDF-UHFFFAOYSA-N
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Description

4-Sulfamoylphenyl acetate (CAS 69728-92-3) is a solid-phase chemical reagent featuring a sulfonamide group and a labile acetate moiety on a benzene ring. With a molecular formula of C 8 H 9 NO 4 S and a molecular weight of 215.22 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research . The primary research value of 4-sulfamoylphenyl acetate lies in its potential as a synthetic intermediate. The sulfonamide group is a key pharmacophore found in many bioactive molecules, particularly as a zinc-binding group (ZBG) in inhibitors of carbonic anhydrases , a family of metalloenzymes . Researchers can utilize the reactive acetate ester to functionalize the molecule further, for instance, by coupling with amino acids or other amines to create novel amide derivatives. Such sulfonamide-based compounds are of significant interest in biochemical research for developing enzyme inhibitors with potential applications as antimicrobial or antitumor agents . Handling and Safety: This compound should be handled with care. It carries the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Appropriate personal protective equipment should be worn. The recommended storage condition is under an inert atmosphere at room temperature . Disclaimer: This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(4-sulfamoylphenyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-6(10)13-7-2-4-8(5-3-7)14(9,11)12/h2-5H,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEVUCZSBNXSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 4-Acetamidobenzenesulfonamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive technical overview of 4-Acetamidobenzenesulfonamide (CAS No. 121-61-9), a pivotal molecule in medicinal chemistry and drug development. Known by its IUPAC name N-(4-sulfamoylphenyl)acetamide, this compound is a key intermediate in the synthesis of sulfa drugs and serves as a versatile scaffold for creating novel therapeutic agents. This document delves into its chemical identity, physicochemical properties, detailed synthesis protocols, and multifaceted mechanisms of action, including its roles as a competitive inhibitor of bacterial folic acid synthesis and a potent inhibitor of carbonic anhydrase isoforms. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their work.

Nomenclature and Chemical Identity

Precise identification is the cornerstone of chemical research and development. 4-Acetamidobenzenesulfonamide is widely recognized by several names and identifiers across chemical databases and literature.

  • IUPAC Name: N-(4-sulfamoylphenyl)acetamide[1][2][3]

  • CAS Number: 121-61-9[1][4][5]

  • Synonyms: A multitude of synonyms are used, reflecting its history and common usage in various contexts. The most prevalent include:

    • N4-Acetylsulfanilamide[1][3][4][5]

    • Acetylsulfanilamide[1][3][4]

    • p-Acetamidobenzenesulfonamide[4]

    • 4'-Sulfamoylacetanilide[3][4]

    • p-Sulfamylacetanilide[3][4]

    • Erytrin[3][4]

    • Neotherapol[3][4]

  • EC Number: 204-486-7[4]

  • PubChem CID: 8482[1][3]

  • InChI Key: PKOFBDHYTMYVGJ-UHFFFAOYSA-N[2][4][6]

Physicochemical Properties

Understanding the physicochemical properties of 4-Acetamidobenzenesulfonamide is critical for its application in synthesis, formulation, and biological assays. Key quantitative data are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₁₀N₂O₃S[1][3][4]
Molecular Weight 214.24 g/mol [1][3]
Appearance White to light beige crystalline powder[4][7]
Melting Point 214-220 °C[1][8]
Solubility Sparingly soluble in water; Soluble in DMF (30 mg/ml) and DMSO (30 mg/ml)[4][5]
pKa (Predicted) 9.88 ± 0.12[4]
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N[4]

Synthesis and Manufacturing

The synthesis of 4-Acetamidobenzenesulfonamide is a well-established process, often performed as a two-stage procedure starting from acetanilide. This approach is a classic illustration of using a protecting group strategy in aromatic chemistry.

Synthetic Rationale and Strategy

The primary challenge in synthesizing sulfonamides from aniline derivatives is controlling the reactivity of the aromatic amine group. The free amine is highly susceptible to oxidation and can react with the chlorosulfonating agent. To circumvent this, the amine is first protected as an acetamide (acetanilide). This acetyl group is electron-withdrawing, which deactivates the ring slightly, preventing polysubstitution and protecting the nitrogen atom. The subsequent chlorosulfonation with chlorosulfonic acid proceeds with high para-selectivity due to the steric bulk of the acetamido group.[9][10] The resulting sulfonyl chloride is then readily converted to the sulfonamide by reaction with ammonia.

Synthesis Workflow

Synthesis_Workflow Acetanilide Acetanilide Intermediate 4-Acetamidobenzenesulfonyl Chloride Acetanilide->Intermediate  Chlorosulfonation (Electrophilic Aromatic Substitution) Reagent1 Chlorosulfonic Acid (ClSO₃H) Reagent1->Intermediate Product 4-Acetamidobenzenesulfonamide Intermediate->Product  Amination Reagent2 Conc. Ammonia (NH₃) Reagent2->Product

Caption: Two-step synthesis of 4-Acetamidobenzenesulfonamide from acetanilide.

Experimental Protocol: Synthesis from 4-Acetamidobenzenesulfonyl Chloride

This protocol describes the conversion of the sulfonyl chloride intermediate to the final sulfonamide product. This step must be performed with caution due to the vigorous nature of the reaction.

Materials:

  • 4-Acetamidobenzenesulfonyl chloride

  • Concentrated aqueous ammonia (28%)

  • Dilute sulfuric acid

  • Cold deionized water

Procedure:

  • In a fume hood, cautiously add 39 g of 4-acetamidobenzenesulfonyl chloride to 120 mL of concentrated ammonia solution in a suitable flask.[8] A vigorous exothermic reaction will occur.

  • Stir the mixture with a glass rod or magnetic stirrer until a smooth, thin paste is formed.[8][9] Break up any lumps to ensure complete reaction.

  • Gently heat the mixture to approximately 70°C for 30 minutes, with occasional stirring.[8] This step drives the reaction to completion.

  • Allow the mixture to cool to room temperature.

  • Neutralize the cooled mixture with dilute sulfuric acid. Check the pH with litmus paper or a pH meter to ensure it is neutral.

  • Filter the resulting solid precipitate using a Büchner funnel.[8]

  • Wash the collected solid thoroughly with cold water to remove any remaining salts.[8]

  • Dry the product, 4-acetamidobenzenesulfonamide, completely. For higher purity, the crude product can be recrystallized from hot water, yielding colorless crystals.[8]

Mechanism of Action and Biological Activity

4-Acetamidobenzenesulfonamide exhibits biological activity through at least two distinct mechanisms, making it a molecule of interest for both anti-infective and anti-cancer research.

Inhibition of Bacterial Folic Acid Synthesis

As a member of the sulfonamide class, its primary antibacterial mechanism is the competitive inhibition of dihydropteroate synthetase (DHPS), a key enzyme in the bacterial synthesis of folic acid.[10][11] Bacteria must synthesize their own folic acid from para-aminobenzoic acid (PABA), as they cannot uptake it from their environment.[10] Due to the structural similarity between sulfonamides and PABA, the drug acts as a fraudulent substrate, blocking the pathway and halting bacterial growth and replication.[11] This mechanism provides selective toxicity, as human cells acquire folic acid from the diet and lack the DHPS enzyme.[10]

Folic_Acid_Pathway PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Substrate DHF Dihydropteroic Acid (Precursor to Folic Acid) DHPS->DHF Product Sulfonamide 4-Acetamidobenzenesulfonamide (Structural Analog) Sulfonamide->Block Competitive Inhibition

Caption: Competitive inhibition of bacterial folic acid synthesis by sulfonamides.

Carbonic Anhydrase Inhibition

Beyond its role in antibacterial research, 4-Acetamidobenzenesulfonamide is a known inhibitor of several human carbonic anhydrase (CA) isoforms.[5] Specifically, it has been shown to inhibit CAII, CAIX, and CAXII with the following inhibition constants (Ki):

  • CAII: 246 nM

  • CAIX: 135 nM

  • CAXII: 49 nM[5]

The inhibition of tumor-associated isoforms CAIX and CAXII is of significant interest in oncology. These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can disrupt tumor growth and survival.[5] This makes 4-acetamidobenzenesulfonamide and its derivatives valuable tools for developing novel anticancer agents.

Applications in Drug Discovery and Development

The utility of 4-Acetamidobenzenesulfonamide extends far beyond its direct biological activities. Its primary value lies in its role as a foundational chemical scaffold.

  • Synthetic Intermediate: It is a crucial intermediate for producing a wide array of sulfa drugs and other biologically active molecules.[4][11] The core structure can be chemically modified to enhance pharmacological properties and target different diseases, including bacterial, fungal, viral, and parasitic infections.[12][13]

  • Pharmacophore for Novel Agents: The sulfonamide moiety is a privileged pharmacophore. Researchers have used 4-Acetamidobenzenesulfonamide as a starting point to synthesize novel compounds with potential antioxidant, anticancer, and anti-inflammatory activities.[12][14]

  • Metabolite Standard: It serves as an essential analytical standard, as it is a known metabolite of the sulfonamide antibiotic sulfanilamide and the herbicide asulam.[5] Its availability is critical for pharmacokinetic and metabolism studies of these parent compounds.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety and maintain the integrity of the compound.

  • Hazards: The compound is classified as harmful if swallowed (H302).[3] It may cause skin and eye irritation upon contact.[4]

  • Handling: Always handle 4-Acetamidobenzenesulfonamide in a well-ventilated area or a chemical fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[15][16]

  • Storage: Store the compound in a tightly sealed container in a dry, room-temperature environment, away from incompatible substances.

References

  • Worachartcheewan, A., et al. (2020). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal. Available at: [Link]

  • PrepChem. (n.d.). Preparation of 4-acetamidobenzenesulfonamide. PrepChem.com. Available at: [Link]

  • University of Missouri-St. Louis. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. UMSL Chemistry Department. Available at: [Link]

  • Chemistry LibreTexts. (2019). 22.10: Sulfa Drugs - a closer look. Chemistry LibreTexts. Available at: [Link]

  • PubChem. (n.d.). 4-Acetamidobenzenesulfonyl chloride;4-aminobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Angene. (n.d.). 4-Acetamidobenzenesulfonamide(CAS# 121-61-9). Angene Chemical. Available at: [Link]

  • LiveJournal. (2006). Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. chem346akt.livejournal.com. Available at: [Link]

  • PubChem. (n.d.). N4-Acetylsulfanilamide. National Center for Biotechnology Information. Available at: [Link]

  • Chemsrc. (2025). 4-Acetamidobenzenesulfonamide. Chemsrc.com. Available at: [Link]

  • precisionFDA. (n.d.). 4-ACETAMIDOBENZENESULFONAMIDE. precisionFDA. Available at: [Link]

  • Filo. (2025). Hydrolysis of 4-Acetamidobenzenesulfonamide. Filo.com. Available at: [Link]

  • Anand, P., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Available at: [Link]

  • LookChem. (n.d.). CAS No.121-61-9,4-Acetamidobenzenesulfonamide Suppliers. LookChem.com. Available at: [Link]

  • CP Lab Safety. (n.d.). 4-Acetamidobenzenesulfonamide, min 98% (HPLC), 100 grams. CP Lab Safety. Available at: [Link]

  • Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules. Available at: [Link]

  • Preprints.org. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. Available at: [Link]

Sources

Methodological & Application

Experimental protocol for using 4-Sulfamoylphenyl acetate in carbonic anhydrase inhibition.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Protocol for Carbonic Anhydrase Inhibition using 4-Sulfamoylphenyl Acetate

Executive Summary

This guide details the experimental framework for utilizing 4-Sulfamoylphenyl acetate (4-SPA) in the inhibition of Carbonic Anhydrase (CA) isoforms (specifically hCA I, II, IX, and XII). While sulfonamides are the primary pharmacophore for CA inhibition, 4-SPA presents a unique kinetic profile due to its acetoxy (ester) moiety.

Critical Technical Distinction: Unlike standard sulfonamides (e.g., Acetazolamide), 4-SPA is structurally capable of acting as both an inhibitor (via the sulfonamide group) and a slow substrate (via the ester group). Therefore, Stopped-Flow CO2 Hydration is the required gold standard for determining inhibition constants (


), as colorimetric esterase assays (using p-Nitrophenyl acetate) may suffer from competitive hydrolysis artifacts.

Mechanism of Action

The inhibition mechanism relies on the specific coordination of the sulfonamide moiety to the catalytic Zinc ion (


) within the CA active site.

Molecular Pathway:

  • Entry: 4-SPA enters the active site cavity.

  • Displacement: The ionized sulfonamide nitrogen (

    
    ) displaces the Zinc-bound water molecule/hydroxide ion (the nucleophile required for 
    
    
    
    hydration).
  • Coordination: The nitrogen forms a tetrahedral coordination geometry with the

    
    .
    
  • Stabilization: The phenyl ring interacts with hydrophobic residues (Val121, Leu198, Trp209 in hCA II), stabilizing the complex.

CA_Inhibition_Mechanism cluster_site Active Site Dynamics Zn Catalytic Zinc (Zn2+) (Active Site) Water Zn-bound H2O/OH- (Nucleophile) Zn->Water Native State Complex Enzyme-Inhibitor Complex (Zn-N Coordinate Bond) Zn->Complex Forms Inhibitor 4-Sulfamoylphenyl Acetate (R-SO2NH2) Inhibitor->Zn Coordinates Inhibitor->Water Displaces Activity CO2 Hydration Blocked Complex->Activity Result

Figure 1: Mechanism of Zinc coordination and water displacement by sulfonamide inhibitors.

Material Preparation & Stability

Reagents
  • 4-Sulfamoylphenyl acetate (4-SPA): Purity

    
     98%.
    
  • Dimethyl Sulfoxide (DMSO): PCR Grade, anhydrous.

  • HEPES Buffer: 20 mM, pH 7.5.

  • Enzyme: Recombinant Human Carbonic Anhydrase (hCA I or II), concentration determined by active site titration.

  • Substrate (CO2): Saturated aqueous solution.

  • Indicator: Phenol Red (0.2 mM).

Stock Solution Protocol

The acetoxy group is susceptible to spontaneous hydrolysis in aqueous or alkaline environments. Strict adherence to anhydrous preparation is required.

ParameterSpecificationNotes
Solvent 100% DMSOAvoid water to prevent ester hydrolysis.
Concentration 10 mM - 20 mMHigher concentrations may precipitate upon dilution.
Storage -20°CDesiccated. Stable for 3 months.
Working Sol. Dilute in BufferPrepare immediately before assay. Do not store aqueous dilutions.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

Rationale: This is the only method that directly measures the physiological reaction (


) and avoids interference from the ester moiety of 4-SPA.
Experimental Workflow

Workflow Step1 Prepare 4-SPA Stock (DMSO) Step2 Serial Dilution (10 nM - 10 µM) Step1->Step2 Step3 Incubate Enzyme + Inhibitor (15 min @ 25°C) Step2->Step3 Step4 Rapid Mixing (Stopped-Flow) Enzyme Mix + CO2/Phenol Red Step3->Step4 Step5 Measure Absorbance Decay (557 nm) Step4->Step5 Step6 Calculate Ki (Cheng-Prusoff) Step5->Step6

Figure 2: Stopped-Flow Kinetic Assay Workflow.

Detailed Steps
  • Buffer Preparation: Prepare 20 mM HEPES buffer, pH 7.5, containing 20 mM

    
     (to maintain ionic strength).
    
  • Enzyme Incubation:

    • Dilute hCA enzyme to 10–20 nM in buffer.

    • Add 4-SPA dilutions (range: 0.1 nM to 10 µM).

    • Incubate for 15 minutes at room temperature. Note: Sulfonamides are slow-binding inhibitors; equilibrium time is critical.

  • Substrate Preparation:

    • Saturate water with pure

      
       gas at 25°C. Concentration 
      
      
      
      33 mM.
    • Prepare Phenol Red indicator solution (0.2 mM in buffer).

  • Measurement (Stopped-Flow):

    • Syringe A: Enzyme + Inhibitor solution.

    • Syringe B:

      
       saturated water + Phenol Red.
      
    • Reaction: Rapidly mix A and B (1:1 ratio) in the stopped-flow cell.

    • Detection: Monitor absorbance drop at 557 nm (Phenol Red transition from red to yellow as pH drops).

  • Control: Run a solvent control (DMSO only) to establish the uninhibited rate (

    
    ).
    

Data Analysis & Interpretation

Calculation of Inhibition Constant ( )

The raw data will provide the observed rate constant (


).
  • Determine

    
    :  Plot % Inhibition vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve.
    
    
    
    
    (Where
    
    
    is the spontaneous hydration rate without enzyme).
  • Calculate

    
    :  Use the Cheng-Prusoff equation adapted for substrate-saturated conditions (since 
    
    
    
    for
    
    
    hydration is often assumed or calculated):
    
    
    • For hCA II,

      
       for 
      
      
      
      is approx. 10–12 mM.
    • 
       (final) is approx. 16.5 mM (after 1:1 mixing).
      
Expected Results
ParameterhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Transmembrane)
Typical

Range
100 nM – 1 µM5 nM – 50 nM10 nM – 100 nM
Selectivity ModerateHigh AffinityHigh Affinity

Note: 4-SPA is generally a potent inhibitor of hCA II due to the strong sulfonamide-Zinc interaction.

Troubleshooting & Validation

  • Issue: Non-linear rates or "lag" phases.

    • Cause: 4-SPA hydrolysis. The ester bond may be hydrolyzing during the pre-incubation, converting 4-SPA to 4-sulfamoylphenol.

    • Solution: Minimize incubation time to exactly 15 minutes. Verify stock solution purity via HPLC.

  • Issue: Precipitation.

    • Cause: Low solubility of the phenyl acetate ring in aqueous buffer.

    • Solution: Ensure final DMSO concentration is < 1%. If precipitation occurs, lower the maximum inhibitor concentration.

  • Validation: Use Acetazolamide as a positive control. The

    
     for Acetazolamide against hCA II should be 
    
    
    
    12 nM.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Pocker, Y., & Stone, J. T. (1968). The Catalytic Versatility of Erythrocyte Carbonic Anhydrase. VI. Kinetic Studies of Noncompetitive Inhibition of Enzyme-Catalyzed Hydrolysis of p-Nitrophenyl Acetate. Biochemistry. Link

  • Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews. Link

Sources

Techniques for assessing the purity of N-(4-acetylphenyl)sulfonylacetamide.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Analytical Assessment of N-(4-acetylphenyl)sulfonylacetamide Purity

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential techniques for assessing the purity of N-(4-acetylphenyl)sulfonylacetamide. Ensuring the purity of any synthesized compound is fundamental to the integrity of research and the safety and efficacy of potential therapeutic agents. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, advocating for an orthogonal, multi-technique approach. Detailed, field-proven protocols for chromatographic, spectroscopic, and thermal analysis methods are presented, establishing a self-validating system for the definitive characterization of N-(4-acetylphenyl)sulfonylacetamide.

The Imperative for Purity Assessment

N-(4-acetylphenyl)sulfonylacetamide is a sulfonamide-containing compound. The sulfonamide functional group is a cornerstone of many therapeutic agents, and novel derivatives are of continuous interest in medicinal chemistry. The biological activity and toxicological profile of any compound are intrinsically linked to its purity. The presence of unreacted starting materials, by-products, or degradation products can lead to erroneous biological data, poor reproducibility, and potential safety concerns. Therefore, a rigorous and multi-faceted analytical strategy is not merely a quality control step but a foundational component of the scientific process.

This guide outlines a logical workflow, beginning with an understanding of potential process-related impurities and culminating in a confident, data-backed purity statement.

Strategic Overview: An Orthogonal Approach

No single analytical technique can provide a complete purity profile. A robust assessment relies on an orthogonal strategy, which employs multiple analytical methods based on different chemical and physical principles. This approach minimizes the risk of co-eluting or otherwise undetected impurities, providing a more comprehensive and trustworthy characterization of the material. The general workflow for assessing the purity of a newly synthesized batch of N-(4-acetylphenyl)sulfonylacetamide is outlined below.

Purity_Workflow cluster_0 Synthesis & Initial Work-up cluster_1 Qualitative & Semi-Quantitative Screening cluster_2 Quantitative & Confirmatory Analysis Synthesis Crude Synthesized N-(4-acetylphenyl)sulfonylacetamide Purification Purification (Recrystallization or Column Chromatography) Synthesis->Purification TLC Thin-Layer Chromatography (TLC) - Reaction Monitoring - Preliminary Purity Check Purification->TLC Initial Assessment NMR ¹H and ¹³C NMR - Definitive Structural Confirmation - Detection of Structural Isomers Purification->NMR Structural ID DSC Differential Scanning Calorimetry (DSC) - Absolute Purity of High-Purity Samples Purification->DSC For highly pure samples HPLC HPLC-UV - Primary Quantitative Assay (% Purity) - Impurity Profiling TLC->HPLC Proceed if promising LCMS LC-MS - Molecular Weight Confirmation - Impurity Identification HPLC->LCMS Confirm Peaks Final_Purity Final Purity Statement & Certificate of Analysis HPLC->Final_Purity LCMS->Final_Purity NMR->Final_Purity DSC->Final_Purity

Caption: Orthogonal workflow for purity assessment.

Understanding Potential Impurities

The purity assessment strategy is guided by the potential impurities that can arise during the synthesis of N-(4-acetylphenyl)sulfonylacetamide. A common synthetic route involves the reaction of 4-acetylphenylsulfonyl chloride with acetamide.[1] This process can introduce several related substances.

Table 1: Potential Process-Related Impurities

Impurity ClassPotential SpeciesOrigin
Starting Materials 4-Acetylphenylsulfonyl chloride, Acetamide, 4-AminoacetophenoneIncomplete reaction during synthesis steps.[2]
Intermediates 4-Acetamidobenzenesulfonyl chlorideCarry-over from an alternative synthesis starting point.[2]
By-products 4-Acetylphenylsulfonic acidHydrolysis of the sulfonyl chloride intermediate.[2]
Degradation Products Hydrolyzed forms of the final productInstability during work-up, purification, or storage.

Identifying these potential impurities is crucial for developing selective analytical methods capable of separating them from the main compound.

Chromatographic Purity Assessment

Chromatography is the cornerstone of purity determination, separating the target compound from potential impurities based on differential partitioning between a stationary and a mobile phase.

Thin-Layer Chromatography (TLC): The Rapid Screening Tool

Expertise & Experience: TLC is an invaluable first-line technique. It is fast, inexpensive, and provides immediate qualitative feedback on the success of a reaction and the complexity of the resulting mixture.[3][4] Its primary utility is not for final purity reporting but for in-process control and guiding purification efforts.[1][2]

Protocol: TLC Analysis

  • Sample Preparation: Dissolve a small amount (~1 mg) of the crude and purified N-(4-acetylphenyl)sulfonylacetamide in a suitable solvent (e.g., ethyl acetate or acetone) to a concentration of ~1-2 mg/mL.

  • Plate Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto a silica gel TLC plate (e.g., Silica Gel 60 F254). Also spot the relevant starting materials if available as standards.

  • Development: Place the plate in a TLC chamber containing an appropriate mobile phase. A common system for sulfonamides is Chloroform:Methanol (e.g., 9:1 v/v) or Ethyl Acetate:Hexane mixtures. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and dry it. Visualize the spots under UV light (254 nm).[5] For enhanced visualization of sulfonamides, the plate can be dipped in or sprayed with a fluorescamine solution and viewed under 366 nm UV light, where primary and some secondary sulfonamides appear as yellow-green fluorescent spots.[4][5]

  • Analysis: Calculate the Retention Factor (Rf) for each spot. The presence of multiple spots in the lane of the purified product indicates the presence of impurities.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Expertise & Experience: HPLC is the gold-standard technique for the quantitative determination of purity in the pharmaceutical industry.[5] A reversed-phase method, using a non-polar stationary phase (like C18) and a polar mobile phase, is typically effective for moderately polar compounds like N-(4-acetylphenyl)sulfonylacetamide.[6][7] UV detection is suitable due to the presence of the aromatic ring. The goal is to develop a method that separates the main peak from all potential impurities, allowing for quantification based on the area-percent principle.

Protocol: Reversed-Phase HPLC Analysis

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Standard Preparation: Prepare a reference standard solution of N-(4-acetylphenyl)sulfonylacetamide at a known concentration (e.g., 1.0 mg/mL) in a suitable diluent (e.g., acetonitrile/water).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter to protect the column.[7]

  • Chromatographic Run: Inject the sample and standard solutions onto the column and acquire the data.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Table 2: Recommended HPLC Method Parameters

ParameterRecommended ConditionsCausality
HPLC System System with a Quaternary Pump, Autosampler, and UV/Vis DetectorProvides reproducible gradient delivery and high-throughput analysis.
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmIndustry-standard for separating moderately polar compounds.[7]
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterAcid modifier improves peak shape and suppresses ionization of acidic protons.[6]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Program Start at 10-20% B, ramp to 90-95% B over 15-20 minA gradient ensures elution of both polar and non-polar impurities.[2]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmWavelength where the phenyl ring provides strong absorbance.
Injection Vol. 10 µLStandard volume to avoid column overloading.

Table 3: Illustrative HPLC Purity Data

Sample IDRetention Time (min)Peak Area% AreaPurity Assessment
Sample A Impurity 1: 3.51,5000.05High Purity
Main Peak: 8.2 2,995,500 99.85
Impurity 2: 9.13,0000.10
Sample B Main Peak: 8.2 2,760,000 92.00 Impure
Impurity 3: 10.5240,0008.00

Structural Confirmation and Identification

While chromatography separates components, spectroscopy provides definitive structural information.

Mass Spectrometry (MS)

Expertise & Experience: MS is a powerful tool for confirming the molecular identity of a compound by measuring its mass-to-charge ratio (m/z). When coupled with HPLC (LC-MS), it can provide the molecular weight of the main peak and any separated impurities, which is a critical step in their identification.[2]

Protocol: LC-MS Analysis

  • Methodology: Utilize the HPLC method described above, diverting the column eluent to an electrospray ionization (ESI) source of a mass spectrometer.

  • Data Acquisition: Acquire data in both positive and negative ion modes to ensure detection of the molecular ion.

  • Analysis: For N-(4-acetylphenyl)sulfonylacetamide (Molecular Formula: C₁₀H₁₂N₂O₄S, Molecular Weight: 256.28 g/mol ), expect to see an ion at m/z 257.06 [M+H]⁺ in positive mode or m/z 255.04 [M-H]⁻ in negative mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structural elucidation.[2] Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. The presence of unexpected signals or incorrect integration values in the ¹H NMR spectrum can indicate the presence of impurities.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[8]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Analysis: Compare the obtained chemical shifts, coupling patterns, and integrations with the expected values for the target structure.

Table 4: Predicted NMR Spectral Data for N-(4-acetylphenyl)sulfonylacetamide in DMSO-d₆

SpectrumChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR ~11.0 - 12.0Singlet (broad)1H-SO₂NH-
~8.0 - 8.2Doublet2HAromatic H (ortho to -SO₂)
~7.8 - 8.0Doublet2HAromatic H (ortho to -C(O)CH₃)
~2.6Singlet3H-C(O)CH₃ (acetyl)
~2.1Singlet3H-C(O)CH₃ (acetamide)
¹³C NMR ~197--C=O (acetyl)
~170--C=O (acetamide)
~142--Aromatic C-SO₂
~139--Aromatic C-C(O)
~130--Aromatic CH
~128--Aromatic CH
~27---C(O)CH₃ (acetyl)
~24---C(O)CH₃ (acetamide)
(Note: Predicted values are based on structurally similar compounds and may vary slightly).[1]

Thermal Analysis for Absolute Purity

Differential Scanning Calorimetry (DSC)

Expertise & Experience: For highly pure (>98%), crystalline solids, DSC offers a unique method to determine absolute molar purity without requiring impurity standards.[9][10] The technique is based on the Van't Hoff law, which states that impurities lower and broaden the melting range of a pure substance.[9][11]

Trustworthiness: This is a self-validating system for purity assessment of the bulk material, providing a value that is independent of chromatographic response factors. However, it is not suitable for compounds that decompose on melting or are amorphous.[10][12]

Protocol: DSC Purity Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Thermal Program: Heat the sample at a slow rate (e.g., 1-2 °C/min) under a nitrogen atmosphere through its melting transition.

  • Data Analysis: The instrument's software analyzes the shape of the melting endotherm to calculate the mole percent purity based on the Van't Hoff equation.[9]

Caption: Decision workflow for using DSC.

Conclusion: Synthesizing the Data

A definitive statement on the purity of N-(4-acetylphenyl)sulfonylacetamide requires the synthesis of data from multiple orthogonal techniques. A comprehensive analysis would conclude with a statement such as:

"The purity of N-(4-acetylphenyl)sulfonylacetamide Lot #XXXX was determined to be 99.85% by HPLC area percent. The identity and structure were confirmed by LC-MS, which showed the correct molecular ion at m/z 257.06 [M+H]⁺, and by ¹H and ¹³C NMR, which were consistent with the proposed structure. DSC analysis confirmed a high degree of purity at 99.90 mol%."

This multi-faceted, evidence-based approach ensures the highest level of confidence in the quality of the material, which is paramount for its use in further research and development.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of N-(4-acetylphenyl)sulfonylacetamide.
  • BenchChem. (2025). How to assess and improve the purity of synthesized N-(4-acetylphenyl)sulfonylacetamide.
  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC.
  • Giron, D. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis, 44, 217-240.
  • Zajac, M., Czelecki, A., & Szczesniak, M. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 939-943.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Spectral Analysis of N-(4-acetylphenyl)
  • ResolveMass Laboratories. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • ResearchGate. (2025). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • Reiss, R. (1962). Thin-layer chromatography in drug analysis. I. Identification procedure of various sulfonamides in pharmaceutical combinations. Journal of Pharmaceutical Sciences, 51, 966-70.
  • FSIS USDA. (2009).
  • Ministry of Health, Sri Lanka. (2014).
  • SIELC Technologies. (2018). N-((4-(Acetylamino)phenyl)sulphonyl)acetamide.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide.

Sources

Application Note: Synthesis and Characterization of N-((4-sulfamoylphenyl)carbamothioyl) Amides

[1][2][3][4]

Introduction & Scientific Context

The synthesis of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-((4-sulfamoylphenyl)carbamothioyl) amidesCarbonic Anhydrase Inhibitors (CAIs)12hCA IXXIIhCA III

This application note details the "One-Pot, Two-Step" synthesis strategy. Unlike traditional methods requiring the isolation of unstable isothiocyanate intermediates, this protocol utilizes in situ generation, maximizing safety and yield.[2]

Structural Rationale (The "Tail Approach")

The efficacy of these compounds relies on the "Tail Approach" in drug design.[2][3] The sulfonamide moiety (


12

Pharmacophorecluster_0Pharmacophore LogicZnZn(II) Ion(Enzyme Active Site)SulfonamideSulfonamide Head(-SO2NH2)Sulfonamide->ZnCoordinationLinkerAcylthiourea Linker(-CO-NH-CS-NH-)Sulfonamide->LinkerCovalent BondTailHydrophobic Tail(R-Group)Linker->TailExtension

Figure 1: Pharmacophore assembly logic. The sulfonamide anchors the molecule, while the acylthiourea linker orients the tail for isoform-specific interactions.

Synthetic Strategy: The One-Pot, Two-Step Protocol

The most robust method for synthesizing these compounds involves the reaction of an acyl chloride with a thiocyanate salt to generate an acyl isothiocyanate in situ, followed by the nucleophilic addition of sulfanilamide.[2]

Reaction Mechanism[4][6]
  • Activation: Acyl chloride reacts with Ammonium Thiocyanate (

    
    ) to form the reactive Acyl Isothiocyanate  intermediate.[1][2]
    
  • Coupling: The nucleophilic aniline nitrogen of the sulfanilamide attacks the electrophilic carbon of the isothiocyanate (

    
    ).[1][2]
    
  • Tautomerization: The resulting adduct stabilizes into the acylthiourea structure.[1]

SynthesisPathAcylClAcyl Chloride(R-COCl)Step1Step 1: ActivationReflux/AcetoneAcylCl->Step1NH4SCNAmmonium Thiocyanate(NH4SCN)NH4SCN->Step1SulfanilamideSulfanilamide(H2N-C6H4-SO2NH2)Step2Step 2: Nucleophilic AdditionRefluxSulfanilamide->Step2AcylITCAcyl Isothiocyanate(R-CO-NCS)*In Situ Generated*AcylITC->Step2ProductN-((4-sulfamoylphenyl)carbamothioyl) amide(Target Acylthiourea)Step1->AcylITC- NH4ClStep2->Product

Figure 2: Synthetic workflow.[1][2][4][5] The unstable acyl isothiocyanate is consumed immediately upon formation, preventing decomposition.[2]

Detailed Experimental Protocol

Safety Note: Thiocyanates and isothiocyanates can be toxic.[1] Perform all reactions in a well-ventilated fume hood.

Materials
  • Reagents: Substituted Benzoyl Chloride (1.0 eq), Ammonium Thiocyanate (1.1 eq), Sulfanilamide (1.0 eq).[1][2]

  • Solvent: Anhydrous Acetone (dried over molecular sieves).[1][2] Critical: Moisture hydrolyzes the acyl chloride.

  • Glassware: Two-neck round bottom flask, reflux condenser, drying tube (

    
    ), magnetic stirrer.[1][2]
    
Procedure

Step 1: Generation of Acyl Isothiocyanate

  • Dissolve Ammonium Thiocyanate (1.1 mmol) in 15 mL of anhydrous acetone in a two-neck flask.

  • Add Acyl Chloride (1.0 mmol) dropwise via syringe while stirring.

  • Fit the reflux condenser and heat the mixture to reflux for 1 hour .

    • Observation: A white precipitate of Ammonium Chloride (

      
      ) will form, indicating the reaction is proceeding.[1][2]
      

Step 2: Coupling with Sulfanilamide

  • (Optional but recommended) Cool the solution slightly and filter off the

    
     precipitate under an inert atmosphere to avoid side reactions, though many protocols proceed without filtration.[1][2]
    
  • Add Sulfanilamide (1.0 mmol) dissolved in a minimal amount of acetone to the reaction mixture.

  • Reflux the mixture for 4–6 hours . Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1][2] The starting sulfanilamide spot should disappear.[1]

Step 3: Workup and Purification [1][2]

  • Pour the reaction mixture into crushed ice (approx. 100g) with vigorous stirring.

  • The product usually precipitates as a solid.[1]

  • Filter the solid and wash with cold water to remove inorganic salts.[1]

  • Recrystallization: Purify using Ethanol/Water or DMF/Water mixtures.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / No Precipitate Wet Acetone (Hydrolysis of Acyl Cl)Use freshly dried acetone; add molecular sieves.[1]
Oily Product Impurities / Incomplete reactionTriturate the oil with cold diethyl ether or hexane to induce crystallization.[1]
Starting Material Remains Low reactivity of SulfanilamideAdd a catalytic amount of Pyridine or extend reflux time.[1][2]

Characterization Standards

To validate the synthesis, the following spectral signatures must be confirmed. The absence of the

12
Spectroscopic Data Summary
TechniqueFunctional GroupExpected SignalNotes
FT-IR

(Amide/Thioamide)

Broad bands (often doublets).[1][2]

(Amide I)

Sharp, strong peak.[1][2]

(Thioamide)

Often weaker/mixed with other bands.[1][2]

(Sulfonamide)

Characteristic sulfonyl stretches.[1][2]

H NMR


Broad singlet (2H),

exchangeable.[1][2]
(DMSO-

)


Downfield singlet (1H),

exchangeable.[1][2]


Downfield singlet (1H),

exchangeable.[1][2]

References

  • Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][6] Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] Link[1][2]

  • Guzel, O., Innocenti, A., Scozzafava, A., & Supuran, C. T. (2009).[1][2] Carbonic anhydrase inhibitors. Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with N-acyl-thioureido-sulfonamides.[2][7] Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 166-173.[1][2] Link[1][2]

  • Saeed, A., et al. (2013).[1][2] Synthesis, characterization and biological evaluation of some novel N-(4-sulfamoylphenyl)thiourea derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1253-1259.[1][2] Link

  • Aggarwal, R., & Sumran, G. (2020).[1][2] An insight on synthetic and medicinal aspects of thiourea derivatives. Synthetic Communications, 50(22), 3371-3403.[1][2] Link[1][2]

Application Notes & Protocols: Evaluating 4-Sulfamoylphenyl Acetate as a Putative Dual Inhibitor of Epidermal Growth Factor Receptor (EGFR) and Carbonic Anhydrase (CA)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The concurrent inhibition of key oncogenic pathways and the tumor microenvironment represents a frontier in cancer therapy. Epidermal Growth Factor Receptor (EGFR) is a well-validated driver of cell proliferation, while tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX and XII, are critical for regulating tumor pH, promoting survival, and enabling metastasis. This document provides a comprehensive guide for the characterization of novel small molecules, using 4-Sulfamoylphenyl acetate as a representative candidate, for dual inhibitory activity against both EGFR and CA. We present detailed protocols for in vitro enzymatic assays, cell-based target engagement, and functional anti-proliferative studies, grounded in established methodologies to ensure robust and reproducible data generation.

Introduction: The Rationale for Dual EGFR/CA Inhibition

Targeting EGFR has revolutionized the treatment of certain cancers, notably non-small-cell lung cancer (NSCLC). However, the eventual development of resistance remains a significant clinical hurdle. Simultaneously, the tumor microenvironment presents a formidable barrier to effective treatment. Many solid tumors exhibit a hypoxic core, which leads to the upregulation of membrane-bound carbonic anhydrases IX and XII. These enzymes maintain intracellular pH by catalyzing the conversion of CO₂ to bicarbonate and protons, exporting the protons to acidify the extracellular space. This acidic microenvironment promotes tumor invasion, metastasis, and resistance to therapy.

A dual-inhibition strategy, therefore, offers a compelling therapeutic hypothesis:

  • Direct Anti-proliferative Action: Inhibition of the EGFR tyrosine kinase blocks downstream signaling cascades (e.g., MAPK, PI3K/Akt) that drive tumor growth and survival.[1]

  • Microenvironment Modulation: Inhibition of tumor-associated CAs disrupts pH regulation, leading to intracellular acidosis and apoptosis, while normalizing the extracellular pH, potentially increasing the efficacy of co-administered therapies.

4-Sulfamoylphenyl acetate contains two key pharmacophoric elements. The sulfonamide (-SO₂NH₂) moiety is a classic zinc-binding group known to potently inhibit carbonic anhydrases.[2][3] The overall molecular scaffold will be evaluated for its ability to bind to the ATP-binding pocket of the EGFR kinase domain. This guide outlines the necessary experimental framework to validate this dual-targeting hypothesis.

In Vitro Enzymatic Inhibition Assays

The first critical step is to determine if 4-Sulfamoylphenyl acetate directly inhibits the enzymatic activity of both target proteins in a purified, cell-free system.

Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This protocol measures the esterase activity of CA, a well-established surrogate for its primary hydratase function. The assay monitors the CA-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol.[4]

Principle of the Assay: Carbonic anhydrase catalyzes the hydrolysis of pNPA, producing p-nitrophenol, which can be quantified by measuring the increase in absorbance at 400-405 nm. An inhibitor will decrease the rate of this reaction.[4]

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer (Tris-SO₄, pH 7.4) - hCA Enzyme Solution - pNPA Substrate (3 mM) - Inhibitor Dilutions Plate Prepare 96-well Plate: - Blanks (Buffer only) - Enzyme Controls (Enzyme + Buffer) - Inhibitor Wells (Enzyme + Inhibitor) Reagents->Plate Incubate Pre-incubate Enzyme and Inhibitor (10 min at RT) Plate->Incubate Initiate Initiate Reaction: Add pNPA Substrate to all wells Incubate->Initiate Measure Measure Absorbance at 405 nm (Kinetic mode for 10-15 min) Initiate->Measure Rate Calculate Reaction Rate (ΔAbs/min) for each well Measure->Rate Inhibition Calculate % Inhibition relative to Enzyme Control Rate->Inhibition IC50 Plot % Inhibition vs. [Inhibitor] and determine IC50 value Inhibition->IC50

Caption: Workflow for the CA inhibitor enzymatic assay.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[4]

    • hCA Enzyme Solution: Prepare a stock solution of human carbonic anhydrase (e.g., hCA I, II, IX, or XII) in assay buffer. The final concentration should be optimized to achieve a linear reaction rate for at least 10 minutes.[4]

    • Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (pNPA) in acetonitrile, then dilute with assay buffer. Prepare this solution fresh daily.[4]

    • Inhibitor Stock: Prepare a 10 mM stock of 4-Sulfamoylphenyl acetate in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in the assay buffer.

    • Reference Inhibitor: Prepare a similar dilution series for Acetazolamide as a positive control.[5]

  • Plate Setup (96-well flat-bottom plate):

    • Blank wells: 190 µL of Assay Buffer.[4]

    • Enzyme Control wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of DMSO.

    • Inhibitor wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of each inhibitor dilution.[4]

  • Reaction and Measurement:

    • Pre-incubate the plate at room temperature for 10 minutes.[6]

    • Initiate the reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells. The final volume will be 200 µL.[4]

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.[6]

  • Data Analysis:

    • For each well, determine the rate of reaction (slope, ΔAbs/min) from the linear portion of the kinetic curve.[5]

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model (variable slope) to determine the IC₅₀ value.

Protocol: EGFR Kinase Inhibition Assay (Luminescent)

This protocol utilizes a luminescent-based assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. Less ADP corresponds to greater inhibition.[1][7]

Principle of the Assay: EGFR kinase transfers the terminal phosphate from ATP to a tyrosine residue on a peptide substrate, producing ADP. The amount of ADP is measured in a subsequent reaction where it is converted back to ATP, which is then used by luciferase to generate a light signal.[1]

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase Buffer - Recombinant EGFR Enzyme - Substrate (e.g., Poly(Glu,Tyr)) - ATP Solution - Inhibitor Dilutions Preincubation Pre-incubate EGFR Enzyme with Inhibitor (30 min at RT) Reagents->Preincubation Initiate Initiate Kinase Reaction: Add ATP/Substrate Mix Preincubation->Initiate Incubate Incubate for 60 min at room temperature Initiate->Incubate Stop Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubate->Stop Convert Convert ADP to ATP: Add Kinase Detection Reagent Stop->Convert Measure Measure Luminescence Convert->Measure IC50 Plot Luminescence vs. [Inhibitor] and determine IC50 value Measure->IC50

Caption: Workflow for the EGFR kinase inhibitor assay.

Detailed Methodology:

  • Reagent Preparation:

    • Kinase Reaction Buffer: Typically contains Tris, MgCl₂, EGTA, and DTT.[8]

    • EGFR Enzyme: Recombinant human EGFR kinase domain (wild-type or mutant variants like L858R/T790M). Dilute in kinase buffer to the desired concentration (e.g., 5 nM).[8]

    • Substrate/ATP Mix: Prepare a solution containing the peptide substrate (e.g., 5 µM Poly(Glu4, Tyr1)) and ATP (at its Kₘ concentration, e.g., 15 µM) in kinase buffer.[7][8]

    • Inhibitor Stock: Prepare a serial dilution series of 4-Sulfamoylphenyl acetate in DMSO, as described previously.

    • Reference Inhibitor: Use a known EGFR inhibitor like Gefitinib or Osimertinib as a positive control.

  • Kinase Reaction (384-well plate):

    • Add 0.5 µL of serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of diluted EGFR enzyme to each well. Pre-incubate for 30 minutes at room temperature to allow for inhibitor binding.[8]

    • Initiate the kinase reaction by adding 45 µL of the Substrate/ATP mix.[8]

    • Incubate the plate for 60 minutes at room temperature.

  • Luminescent Detection (Following ADP-Glo™ Protocol):

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.[1]

    • Measure the luminescent signal using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" blank control values from all readings.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[1]

Cell-Based Assays: Target Engagement and Functional Outcomes

After confirming direct enzymatic inhibition, the next step is to assess the compound's activity in a cellular context.

Protocol: Cellular EGFR Autophosphorylation Assay

This assay determines if 4-Sulfamoylphenyl acetate can inhibit EGFR activation in intact cells. A431 human epidermoid carcinoma cells, which overexpress wild-type EGFR, are a suitable model.[9][10]

Detailed Methodology:

  • Cell Culture and Plating:

    • Culture A431 cells in DMEM supplemented with 10% FBS.[8]

    • Seed cells in a 96-well plate at a density that will result in a 90% confluent monolayer the next day.

  • Treatment and Stimulation:

    • The following day, gently wash the cells and replace the medium with serum-free medium. Incubate for 4-6 hours to serum-starve the cells, which reduces basal EGFR activity.

    • Add fresh serum-free medium containing various concentrations of 4-Sulfamoylphenyl acetate (or a reference inhibitor) and incubate for 1 hour.[11]

    • Stimulate the cells by adding human Epidermal Growth Factor (EGF) to a final concentration of 100 ng/mL for 5-10 minutes at 37°C.[8] Include an unstimulated control.

  • Lysis and Detection:

    • Immediately aspirate the medium and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • The level of phosphorylated EGFR (e.g., at Tyr1173) and total EGFR can be quantified using various methods:

      • Western Blotting: A traditional method for visualizing protein levels.

      • ELISA: A high-throughput, plate-based quantitative method.

      • Immunofluorescence: Provides cellular localization data.[11]

  • Data Analysis:

    • Quantify the signal for phosphorylated EGFR and normalize it to the signal for total EGFR for each treatment condition.

    • Calculate the percentage of inhibition of EGFR phosphorylation relative to the EGF-stimulated vehicle control.

Protocol: Cell Proliferation Assay

This assay measures the functional consequence of EGFR inhibition—the reduction of cancer cell growth and viability.

Detailed Methodology:

  • Cell Plating:

    • Seed cancer cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).[1] Use a panel of cell lines to assess selectivity:

      • EGFR-WT: A549 (NSCLC)[12]

      • EGFR-mutant (sensitive): PC-9 (Exon 19 deletion)[12]

      • EGFR-mutant (resistant): NCI-H1975 (L858R/T790M)[12]

      • Non-cancerous control: HaCaT (immortalized keratinocytes) or Vero cells to assess general cytotoxicity.[12][13]

    • Allow cells to attach overnight.

  • Compound Treatment:

    • Add medium containing serial dilutions of 4-Sulfamoylphenyl acetate to the cells. Include vehicle-only controls.

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[1]

  • Viability Measurement:

    • Quantify cell viability using a standard method, such as:

      • MTT Assay: Measures mitochondrial reductase activity.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures intracellular ATP levels, which correlates with the number of viable cells.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value using a non-linear regression curve fit.[1]

Data Interpretation and Visualization

Quantitative Data Summary

All quantitative data should be summarized in tables for clear comparison.

Table 1: Example In Vitro Inhibition Data for 4-Sulfamoylphenyl Acetate

Target Enzyme Test System IC₅₀ (nM) [Example]
hCA II Recombinant Enzyme 98.5
hCA IX Recombinant Enzyme 45.2
hCA XII Recombinant Enzyme 58.0
EGFR (Wild-Type) Recombinant Enzyme 85.3
EGFR (L858R Mutant) Recombinant Enzyme 25.1

| EGFR (T790M Mutant) | Recombinant Enzyme | 450.6 |

Table 2: Example Cellular Activity Data for 4-Sulfamoylphenyl Acetate

Cell Line EGFR Status Assay Type GI₅₀ (µM) [Example]
A431 WT Overexpressed Phosphorylation 0.25
PC-9 Exon 19 del Proliferation 0.55
NCI-H1975 L858R/T790M Proliferation 8.7

| HaCaT | WT | Proliferation | > 50 |

Dual Inhibition Mechanism

The combined action of 4-Sulfamoylphenyl acetate can be visualized as a two-pronged attack on cancer cell signaling and survival mechanisms.

G cluster_membrane Cell Membrane & Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS_RAF RAS/RAF/MEK/ERK (MAPK Pathway) EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates CAIX CA IX H_in H⁺ + HCO₃⁻ H_out H⁺ (Acidic Microenvironment) Proliferation Gene Transcription (Proliferation, Survival) RAS_RAF->Proliferation PI3K_AKT->Proliferation CO2 CO₂ + H₂O CO2->H_in Catalyzed by CA IX H_in->H_out Export Inhibitor 4-Sulfamoylphenyl acetate Inhibitor->EGFR Inhibits Inhibitor->CAIX Inhibits

Caption: Dual inhibition of EGFR signaling and CA-mediated pH regulation.

Conclusion

This application guide provides a systematic framework for the preclinical evaluation of 4-Sulfamoylphenyl acetate, or any similar compound, as a dual inhibitor of EGFR and carbonic anhydrase. By following these detailed protocols, researchers can generate robust data on enzymatic potency, cellular target engagement, and functional anti-proliferative effects. The successful validation of such a molecule would provide a strong rationale for further development as a novel anti-cancer agent capable of targeting both the tumor cell and its supportive microenvironment.

References

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from Reaction Biology Website. [Link: https://www.reactionbiology.com/site/services/egfr-assays-drug-discovery]
  • BenchChem. (n.d.). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. Retrieved from BenchChem Website. [Link: https://www.benchchem.
  • Tahara, H., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 12(5), 3579-3586. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5103885/]
  • Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays. Retrieved from an RSC publication's supplementary information. [Link: https://www.rsc.
  • BenchChem. (n.d.). Application Notes and Protocols for Egfr-IN-74 In Vitro Assays. Retrieved from BenchChem Website. [Link: https://www.benchchem.com/application-notes/BCHM25911/egfr-in-74-in-vitro-assays]
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from Assay Genie Website. [Link: https://www.assaygenie.com/carbonic-anhydrase-ca-inhibitor-screening-kit-colorimetric]
  • Smolecule. (n.d.). Benzolamide Carbonic Anhydrase Inhibition Assay: Applications and Protocols. Retrieved from Smolecule Website. [Link: https://www.smolecule.
  • Promega Corporation. (2011). EGFR Kinase Enzyme System Application Note. Retrieved from Promega Website. [Link: https://worldwide.promega.
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Retrieved from Thermo Fisher Scientific Website. [Link: https://www.thermofisher.com/us/en/home/products-and-services/services/custom-assay-development-services/custom-assay-solutions-for-drug-discovery/cell-based-assay-development-services/kinase-biology-services/lanthascreen-kinase-assay-development.html]
  • Luminex Corporation. (n.d.). Muse® EGFR-RTK Activation Dual Detection Kit User's Guide. Retrieved from Luminex Website. [Link: https://www.luminexcorp.
  • Abcam. (2025). ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from Abcam Website. [Link: https://www.abcam.com/carbonic-anhydrase-ca-inhibitor-screening-kit-colorimetric-ab283387.html]
  • INDIGO Biosciences. (n.d.). Human EGFR1 Reporter Assay Kit. Retrieved from INDIGO Biosciences Website. [Link: https://www.indigobiosciences.com/products/cell-based-reporter-assays/nuclear-receptor-assays/egfr1-human-reporter-assay-kit]
  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link: https://www.protocols.io/view/carbonic-anhydrase-activity-assay-z8xf9xn]
  • Wang, Y., et al. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Molecules, 29(3), 724. [Link: https://www.mdpi.com/1420-3049/29/3/724]
  • Pawar, D. N., et al. (2017). Synthesis and antimicrobial evaluation of novel sulfonyl and amide coupling derivatives. EC Microbiology, 8(1), 14-28. [Link: https://www.researchgate.
  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from BPS Bioscience Website. [Link: https://bpsbioscience.com/kinase-assay-kits/egfr-assay-kits]
  • Eissa, I. H., et al. (2025). A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy. PLOS ONE, In Press. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11373501/]
  • Angeli, A., et al. (2020). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development. New Journal of Chemistry, 44(47), 20734-20741. [Link: https://pubs.rsc.org/en/content/articlelanding/2020/nj/d0nj04746a]
  • ResearchGate. (2025). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. [Link: https://www.researchgate.
  • Nocentini, A., et al. (2014). A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects. Journal of Medicinal Chemistry, 57(21), 8875-8886. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4233367/]
  • ACS Publications. (2014). A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects. Journal of Medicinal Chemistry. [Link: https://pubs.acs.org/doi/10.1021/jm501168z]
  • Chemdiv. (n.d.). Compound 4-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate. Retrieved from Chemdiv Website. [Link: https://store.chemdiv.
  • ResearchGate. (2025). Synthesis, Mechanism of action And Characterization of Sulphonamide. [Link: https://www.researchgate.
  • PubMed. (2014). A class of 4-sulfamoylphenyl-ω-aminoalkyl ethers with effective carbonic anhydrase inhibitory action and antiglaucoma effects. Journal of Medicinal Chemistry. [Link: https://pubmed.ncbi.nlm.nih.gov/25354228/]

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Measuring Rapid Enzyme Kinetics: A Guide to the Stopped-Flow CO2 Hydrase Assay for Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Carbonic Anhydrase and the Need for Speed

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes essential to fundamental biological processes, including respiration, pH homeostasis, and biosynthesis. These enzymes catalyze the rapid and reversible hydration of carbon dioxide (CO2) to bicarbonate and a proton (CO2 + H2O ⇌ HCO3- + H+). Given their central role in physiology, CAs are significant therapeutic targets for a range of conditions, including glaucoma, epilepsy, and certain types of cancer. The development of specific and potent CA inhibitors is therefore a major focus in drug discovery.

The catalytic turnover of many CA isozymes is one of the fastest known for any enzyme, with catalytic rates (kcat) approaching 10^6 s-1. This incredible speed presents a significant challenge for traditional kinetic assays. Standard spectrophotometric methods are simply too slow to capture the initial, linear phase of the reaction (the "pre-steady state") before substrate depletion or product accumulation begins to alter the reaction rate.[1][2]

This is where the stopped-flow technique becomes indispensable. By rapidly mixing the enzyme and substrate solutions and monitoring the reaction in real-time within milliseconds, stopped-flow spectrophotometry allows for the precise measurement of these extremely fast enzymatic reactions.[2][3][4] This application note provides a detailed guide to the principles, protocol, and data analysis of the stopped-flow CO2 hydrase assay, a robust method for characterizing the kinetic parameters of CAs and the potency of their inhibitors.

Principle of the Assay: Visualizing a Proton's Journey

The stopped-flow CO2 hydrase assay does not directly measure CO2 or bicarbonate. Instead, it ingeniously tracks the reaction by monitoring the change in pH that results from the production of a proton during CO2 hydration. This is achieved by including a pH-sensitive indicator dye in the reaction buffer.

The process unfolds in a series of rapid steps orchestrated by the stopped-flow instrument:

  • Rapid Mixing: Two syringes, one containing the carbonic anhydrase enzyme (and inhibitor, if applicable) in a buffered solution with a pH indicator, and the other containing a CO2-saturated aqueous solution, are driven simultaneously by a pneumatic or motor-driven ram.[1][3]

  • Initiation: The solutions are forced through a high-efficiency mixer, where the enzymatic reaction is initiated. This mixing is completed in microseconds.[2]

  • Observation: The freshly mixed solution flows into a quartz observation cell placed in the light path of a spectrophotometer. The time it takes for the solution to travel from the mixer to the observation cell is known as the "dead time," typically in the order of a millisecond.[2][3]

  • Flow Stoppage & Data Acquisition: The flow is abruptly halted by a stop syringe, which simultaneously triggers data acquisition.[1][2] The spectrophotometer then records the change in absorbance of the pH indicator at a specific wavelength as a function of time. As the CA catalyzes the hydration of CO2, protons are released, causing a drop in the pH of the solution. This pH change alters the protonation state of the indicator dye, leading to a measurable change in its absorbance.

The initial, linear slope of this absorbance-versus-time curve is directly proportional to the initial rate of the enzyme-catalyzed reaction.

Figure 2. Data analysis workflow from raw kinetic traces to final parameters.

Troubleshooting and Expert Insights

  • Noisy Signal: Ensure solutions are freshly prepared and filtered to remove particulates. Check the lamp intensity and alignment. Air bubbles in the flow path are a common cause of artifacts; ensure syringes are loaded carefully.

  • Substrate Instability: The concentration of dissolved CO2 is highly dependent on temperature and pressure. Keeping the substrate solution on ice and continuously bubbling with CO2 is critical for reproducibility. [5]* Inhibitor Precipitation: Some inhibitors may have low aqueous solubility. Pay close attention to the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture, keeping it as low as possible (typically <1%).

  • Distinguishing Fast and Slow Phases: Some kinetic traces may exhibit biphasic behavior. This could represent different steps in the reaction mechanism or other processes. Collecting data in a logarithmic sampling mode can help resolve fast initial phases. * Choosing the Right Buffer: The choice of buffer is critical. It must have a pKa that is sufficiently far from the assay pH to provide buffering capacity without interfering with the proton release measurement. It must also be non-inhibitory to the enzyme. Tris-SO4 is generally preferred over phosphate- or HEPES-based buffers for this reason.

Conclusion

The stopped-flow CO2 hydrase assay is a powerful and essential technique for the detailed kinetic characterization of carbonic anhydrases and their inhibitors. While it requires specialized equipment and careful experimental execution, its ability to resolve rapid, pre-steady-state kinetics provides invaluable insights for researchers in enzymology and drug development. By following the principles and protocols outlined in this guide, scientists can obtain accurate and reproducible data on enzyme efficiency and inhibitor potency, accelerating the discovery of novel therapeutics targeting this important class of enzymes.

References

  • Dodgson, S. J., et al. (1990). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Journal of Applied Physiology. Available from: [Link]

  • Tu, C., et al. (2001). Measurement of carbonic anhydrase activity using a sensitive fluorometric assay. Analytical Biochemistry. Available from: [Link]

  • University of York. Rapid reaction kinetics (Stopped-Flow). Available from: [Link]

  • McKenna, R., et al. (2020). Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Wikipedia. Stopped-flow. Available from: [Link]

  • Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. Available from: [Link]

  • Jo, B. H., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences. Available from: [Link]

  • ResearchGate. Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug. Available from: [Link]

  • Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. Available from: [Link]

  • Bio-Logic. (2025). What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions?. Available from: [Link]

  • Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PubMed. Available from: [Link]

  • Kubíček, V., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. ACS Combinatorial Science. Available from: [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. ResearchGate. Available from: [Link]

  • Applied Photophysics. Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Available from: [Link]

  • Tanc, M., et al. (2022). Biomimetic CO2 Capture Unlocked through Enzyme Mining: Discovery of a Highly Thermo- and Alkali-Stable Carbonic Anhydrase. Environmental Science & Technology. Available from: [Link]

  • US Patent WO2014144264A2. Compositions and methods for analysis of co2 absorption. Google Patents.
  • Lee, J., et al. (2019). Kinetic Study of CO2 Hydration by Small-Molecule Catalysts with A Second Coordination Sphere that Mimic the Effect of the Thr-199 Residue of Carbonic Anhydrase. Molecules. Available from: [Link]

  • Chemistry LibreTexts. (2023). 2.1.6: Stopped Flow. Available from: [Link]

  • Klok, J. B. M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts. Available from: [Link]

  • Concordia University. Stop Flow Kinetics. Available from: [Link]

  • University of Texas Health Science Center at San Antonio. Guidelines for Acquiring and Analyzing Stopped-Flow Data. Available from: [Link]

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Application Notes & Protocols: A Guide to the Synthesis of 4-Sulfamoylphenyl Diazocarboxylic Acid Derivatives as Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the rational design and synthesis of 4-sulfamoylphenyl diazocarboxylic acid derivatives. These compounds represent a significant class of molecules in medicinal chemistry, primarily investigated as inhibitors of metalloenzymes such as carbonic anhydrase (CA).[1][2][3] The core structure combines the well-established pharmacophore of the sulfonamides with the versatile chemistry of diazo compounds, coupled to carboxylic acid moieties that serve as crucial zinc-binding groups.[1][2] This guide moves beyond a simple recitation of steps, delving into the mechanistic principles, critical process parameters, and the strategic rationale behind the synthetic pathway. Detailed, field-tested protocols for the foundational diazotization of sulfanilamide and subsequent azo coupling reactions are provided, supplemented by data interpretation guidelines and visualizations of key chemical transformations.

Introduction: Rationale and Strategic Design

The synthesis of novel therapeutic agents often relies on the strategic combination of known pharmacophores to create new chemical entities with enhanced potency, selectivity, or pharmacokinetic properties. The 4-sulfamoylphenyl diazocarboxylic acid scaffold is a prime example of this design philosophy.

  • The Sulfonamide Anchor: The 4-sulfamoylphenyl group, derived from the foundational antibiotic sulfanilamide, is a cornerstone of medicinal chemistry.[4][5] Its primary role in many enzyme inhibitors is to act as an anchor, forming key hydrogen bonds and van der Waals interactions within the active site of target proteins.[2][6] In the context of carbonic anhydrases, the -SO₂NH₂ moiety is a classic zinc-binding group, but its lack of isoform selectivity has driven the search for novel derivatives to mitigate side effects.[1][2][3]

  • The Diazo Linker: The azo group (-N=N-) serves as a rigid and electronically conjugated linker. Its synthesis proceeds through a highly reliable and well-understood pathway involving a diazonium salt intermediate.[7][8] These diazonium salts are exceptionally versatile electrophiles, enabling the coupling of the sulfonamide anchor to a wide array of other molecular fragments.[9][10]

  • The Carboxylic Acid Targeting Group: In this specific class of compounds, the carboxylic acid (-COOH) functionalities are not passive structural elements. They are designed as potent zinc-binding groups (ZBGs).[1][2] Docking studies have shown that these carboxylate groups can directly coordinate with the Zn²⁺ ion in the active site of carbonic anhydrase, displacing water molecules and leading to potent inhibition.[2] Research has demonstrated that increasing the number of carboxylic acid groups on the scaffold can directly enhance the inhibitory potency and binding affinity for the target enzyme.[1][2]

This guide details the two-stage synthetic approach to these valuable compounds, as illustrated in the workflow below.

G cluster_0 Part I: Diazonium Salt Formation cluster_1 Part II: Azo Coupling Reaction A Sulfanilamide (Starting Material) B Diazotization (NaNO₂, HCl, 0-5 °C) A->B Primary Amine C 4-Sulfamoylphenyl Diazonium Chloride (Reactive Intermediate) B->C In Situ Generation E Azo Coupling C->E Electrophile D Carboxylic Acid-Containing Aromatic Coupler D->E Nucleophile F Final Product: 4-Sulfamoylphenyl Diazocarboxylic Acid Derivative E->F caption Figure 1. Overall synthetic workflow.

Figure 1. Overall synthetic workflow.

Part I: Synthesis of the 4-Sulfamoylphenyl Diazonium Salt Intermediate

The foundational step in this synthesis is the conversion of the primary aromatic amine of sulfanilamide into a reactive diazonium salt. This reaction, known as diazotization, must be performed with careful control over reaction conditions to ensure high yield and safety.

Principle of Diazotization

Diazotization involves the reaction of a primary aromatic amine with nitrous acid (HNO₂).[8][10] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures.[7][11] The resulting diazonium salt is a versatile intermediate, but it is thermally unstable and is therefore generated and used immediately without isolation.[7][10][11]

G cluster_mechanism Diazotization Mechanism NaNO2_HCl NaNO₂ + 2HCl HNO2 HNO₂ (Nitrous Acid) + NaCl + H₂O NaNO2_HCl->HNO2 In Situ Generation Amine Ar-NH₂ (Sulfanilamide) Nitrosamine Ar-NH-N=O (N-Nitrosamine) Amine->Nitrosamine + HNO₂ / H⁺ Diazohydroxide Ar-N=N-OH (Diazohydroxide) Nitrosamine->Diazohydroxide Tautomerization Diazonium Ar-N₂⁺ (Diazonium Ion) Diazohydroxide->Diazonium + H⁺, -H₂O caption Figure 2. Simplified diazotization mechanism.

Figure 2. Simplified diazotization mechanism.
Critical Experimental Parameters
  • Temperature: This is the single most critical parameter. Diazonium salts decompose rapidly at elevated temperatures and can be explosive in a dry, isolated state.[7][8] The reaction must be maintained between 0-5 °C using an ice-salt bath to ensure the stability of the intermediate.[8][10]

  • Acidity: A molar excess of acid (typically 2.5 to 3 equivalents relative to the amine) is crucial.[7] This prevents the newly formed diazonium salt from coupling with unreacted starting amine and ensures the complete generation of nitrous acid from sodium nitrite.

Detailed Protocol 1: Diazotization of Sulfanilamide

Materials and Reagents:

  • Sulfanilamide

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

  • Standard laboratory glassware (beakers, flasks, magnetic stirrer, dropping funnel)

Procedure:

  • Preparation of Amine Solution: In a 250 mL beaker, suspend sulfanilamide (e.g., 0.05 mol) in a mixture of distilled water (50 mL) and concentrated HCl (12.5 mL, ~3 equivalents). Stir until a clear solution of the hydrochloride salt is formed.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous magnetic stirring. Ensure the temperature is stable before proceeding.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve a slight molar excess of sodium nitrite (e.g., 0.0525 mol, ~1.05 equivalents) in cold distilled water (20 mL).

  • Diazotization Reaction: Add the sodium nitrite solution dropwise from a dropping funnel to the cold sulfanilamide hydrochloride solution. The addition should be slow, with vigorous stirring, ensuring the temperature of the reaction mixture never exceeds 5 °C .

  • Monitoring for Completion: After the addition is complete, continue stirring for 10 minutes in the ice bath. To confirm the presence of a slight excess of nitrous acid (indicating the full conversion of the amine), touch a drop of the reaction mixture to a piece of starch-iodide paper. An immediate formation of a blue-black color confirms the reaction is complete.[8]

  • Immediate Use: The resulting clear solution contains the 4-sulfamoylphenyl diazonium chloride. It should be kept cold and used immediately in the subsequent azo coupling step. DO NOT attempt to isolate the diazonium salt.

Safety Precautions:

  • Always perform this reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.

  • Diazonium salts are potentially explosive; never allow the solution to warm up or evaporate to dryness.

Part II: Azo Coupling to Carboxylic Acid Derivatives

With the electrophilic diazonium salt prepared, the next step is the azo coupling reaction. This is an electrophilic aromatic substitution where the diazonium ion attacks an electron-rich aromatic ring that contains the desired carboxylic acid moieties.

Principle of Azo Coupling

The diazonium cation (Ar-N₂⁺) is a weak electrophile. Therefore, the coupling component must be a highly activated, electron-rich aromatic compound, such as a phenol or an aniline derivative.[7][10] The reaction is typically performed under conditions (often basic for phenols, acidic for anilines) that enhance the nucleophilicity of the coupling partner. The result is the formation of a highly stable, often brightly colored, azo compound containing the characteristic -N=N- linkage.[10]

G cluster_coupling Azo Coupling Mechanism Diazonium Ar-N₂⁺ (Electrophile) Intermediate Sigma Complex (Resonance Stabilized) Diazonium->Intermediate + Ar'-OH Coupler Ar'-OH (Activated Nucleophile) Coupler->Intermediate Product Ar-N=N-Ar'-OH (Azo Compound) Intermediate->Product - H⁺ caption Figure 3. General azo coupling mechanism.

Figure 3. General azo coupling mechanism.
Detailed Protocol 2: Coupling with a Phenolic Carboxylic Acid

This protocol uses salicylic acid (2-hydroxybenzoic acid) as an example coupling partner. The methodology can be adapted for other phenolic compounds bearing one or more carboxylic acid groups.

Materials and Reagents:

  • Freshly prepared 4-sulfamoylphenyl diazonium chloride solution (from Part I)

  • Salicylic Acid

  • Sodium Hydroxide (NaOH)

  • Distilled Water, Ice

  • Ethanol (for recrystallization)

  • Filtration apparatus

Procedure:

  • Preparation of Coupling Solution: In a 400 mL beaker, dissolve salicylic acid (0.05 mol) in an aqueous solution of sodium hydroxide (e.g., 0.1 mol in 100 mL of water). The base deprotonates the phenolic hydroxyl group, creating a highly activated phenoxide ion.

  • Cooling: Cool this solution to below 5 °C in an ice bath with stirring.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Protocol 1 to the cold coupling solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Reaction Completion: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold distilled water to remove any unreacted salts.[7]

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product.[7]

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Characterization and Data Summary

The identity and purity of the synthesized derivatives must be confirmed using standard analytical techniques.

  • FT-IR Spectroscopy: Confirms the presence of key functional groups: N-H stretch (sulfonamide, ~3300-3400 cm⁻¹), C=O stretch (carboxylic acid, ~1700 cm⁻¹), O-H stretch (broad, carboxylic acid, ~2500-3300 cm⁻¹), S=O stretch (sulfonamide, ~1350 and 1150 cm⁻¹), and the N=N stretch (~1400-1450 cm⁻¹).

  • NMR Spectroscopy (¹H, ¹³C): Provides detailed structural information, confirming the aromatic substitution patterns and the successful coupling of the two components.

  • Mass Spectrometry: Confirms the molecular weight of the final compound.

Table 1: Representative Data for Synthesized Derivatives

The following table summarizes expected data for a series of compounds synthesized by coupling diazotized sulfanilamide with aromatic couplers containing an increasing number of carboxylic acid groups.

Compound IDCoupling Component StructureFormulaMW ( g/mol )Yield (%)IC₅₀ (hCA II)
C1 Salicylic AcidC₁₃H₁₁N₃O₅S321.31~75%8.5 µM
C2 2,4-Dihydroxybenzoic AcidC₁₃H₁₁N₃O₆S337.31~70%2.1 µM
C3 2,3,4-Trihydroxybenzoic AcidC₁₃H₁₁N₃O₇S353.31~65%0.9 µM

Note: IC₅₀ values are illustrative, based on the principle that inhibitory potency increases with the number of zinc-binding carboxylic acid groups as reported in the literature.[1][2]

Application Insight: Mechanism of Carbonic Anhydrase Inhibition

The synthesized compounds are designed as "non-classical" inhibitors. Unlike classical sulfonamide inhibitors that primarily rely on the SO₂NH₂ group, these derivatives employ a dual-binding mechanism. The sulfonamide group anchors the inhibitor in the hydrophobic half of the active site, while the carboxylic acid groups directly chelate the catalytic Zn²⁺ ion, leading to potent and potentially more selective inhibition.

G cluster_enzyme Enzyme Active Site (hCA II) cluster_inhibitor Inhibitor Molecule Zinc Zn²⁺ Ion HydrophilicPocket Hydrophilic Pocket HydrophobicPocket Hydrophobic Pocket Sulfonamide Sulfonamide Tail (-SO₂NH₂) Sulfonamide->HydrophobicPocket H-Bonds & van der Waals Linker Azo Linker (-N=N-) Carboxylate Carboxylate Head (-COO⁻) Carboxylate->Zinc Coordinates/ Chelates caption Figure 4. Conceptual inhibitor binding.

Figure 4. Conceptual inhibitor binding.

This rational design approach, leveraging well-established synthetic reactions, allows for the systematic modification of the inhibitor scaffold to optimize binding affinity and isoform selectivity, making it a valuable strategy for drug development professionals.

References

  • Fatahian Bavandpour, N., Mehrabi, M., Adibi, H., Mehrabi, M., & Khodarahmi, R. (2024). Synthesis of 4-sulfamoyl phenyl diazocarboxylic acid derivatives as novel non-classical inhibitors of human carbonic anhydrase II activity: an in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]

  • Fatahian Bavandpour, N., et al. (2024). Synthesis of 4-sulfamoyl phenyl diazocarboxylic acid derivatives as novel non-classical inhibitors of human carbonic anhydrase II activity: an in vitro study. PubMed. [Link]

  • ResearchGate. (n.d.). Effect of time of sulphanilamide diazotization at different temperatures on the disazo dye yield. [Link]

  • Fatahian Bavandpour, N., et al. (2024). Synthesis of 4-sulfamoyl phenyl diazocarboxylic acid derivatives as novel non-classical inhibitors of human carbonic anhydrase II activity: an in vitro study. ResearchGate. [Link]

  • Google Patents. (1992). US5162511A - Nitrosating and diazotizing reagents and reactions.
  • Assay of sulfa drugs by diazotitration Diazotization Titrations. (n.d.). Online Learning Platform. [Link]

  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. (2025). ResearchGate. [Link]

  • Discovery of Sulfanilamide-diazo Derivatives Incorporating Benzoic Acid Moieties as Novel Inhibitors of Human Carbonic Anhydrase II Activity. (2025). ResearchGate. [Link]

  • Lozeau, C., Hill, B., & Bushnell, E. (2023). Using computational and synthetic chemistry to design selective carbonic anhydrase inhibitors. Brandon University. [Link]

  • CK-12 Foundation. (2026). Diazonium Salts. [Link]

  • Çetinkaya, Y., et al. (2020). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. PMC. [Link]

  • Unacademy. (n.d.). Preparation of Diazonium salts. Unacademy. [Link]

  • Ju, Y., & Li, Z. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. [Link]

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Preparation of 4-acetamidobenzenesulfonamide from N-acetylsulfanilyl chloride.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-acetamidobenzenesulfonamide from N-acetylsulfanilyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide delves into the underlying chemical principles, a detailed step-by-step protocol, safety considerations, and methods for product characterization. The synthesis of 4-acetamidobenzenesulfonamide is a critical step in the preparation of many sulfa drugs, a class of synthetic antimicrobial agents.[1] A thorough understanding of this process is essential for the efficient and safe production of these important pharmaceutical compounds.

Introduction: The Significance of 4-Acetamidobenzenesulfonamide

4-Acetamidobenzenesulfonamide, also known as N-acetylsulfanilamide, is a key intermediate in the synthesis of various sulfonamide-based drugs.[2][3] These "sulfa drugs" were among the first effective chemotherapeutic agents to be widely used and continue to be important in treating bacterial infections.[1] They function as antimetabolites, competitively inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria.[4] As bacteria must synthesize their own folic acid, this inhibition is selectively toxic to them.[1] The acetamido group in 4-acetamidobenzenesulfonamide serves as a protecting group for the aniline nitrogen, allowing for selective reactions at the sulfonyl chloride functional group. This guide will focus on the nucleophilic substitution reaction between N-acetylsulfanilyl chloride and ammonia to yield the desired sulfonamide.

Mechanistic Insights: The Chemistry Behind the Synthesis

The core of this synthesis is a nucleophilic addition-elimination reaction. The highly reactive N-acetylsulfanilyl chloride is attacked by the nucleophilic ammonia. The reaction proceeds as follows:

Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride. This is facilitated by the significant partial positive charge on the sulfur atom, induced by the electronegative oxygen and chlorine atoms.[5][6]

Step 2: Formation of a Tetrahedral Intermediate. This attack results in the formation of a transient tetrahedral intermediate.

Step 3: Elimination of the Leaving Group. The intermediate then collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion, which is a good leaving group.[7][8]

Step 4: Deprotonation. A second molecule of ammonia acts as a base, deprotonating the nitrogen atom to form the stable 4-acetamidobenzenesulfonamide and an ammonium ion.[5][9] The overall reaction is driven by the formation of the stable amide bond and the precipitation of the product.

Reaction Scheme:

The use of excess ammonia is crucial not only to act as the nucleophile but also to neutralize the hydrogen chloride (HCl) byproduct that is formed, preventing it from protonating the starting materials or the product.[7]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 4-acetamidobenzenesulfonamide.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier
N-Acetylsulfanilyl chlorideC8H8ClNO3S233.6739 gSigma-Aldrich
Concentrated Ammonia Solution (28%)NH317.03120 mLFisher Scientific
Dilute Sulfuric AcidH2SO498.08As neededVWR
Distilled WaterH2O18.02
IceAs needed
Equipment
  • 500 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Buchner funnel and filter flask

  • pH paper

  • Beakers

  • Graduated cylinders

  • Spatula

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a well-ventilated fume hood, cautiously add 39 g of N-acetylsulfanilyl chloride to a 500 mL Erlenmeyer flask.

  • Addition of Ammonia: While stirring, carefully and slowly add 120 mL of concentrated ammonia solution to the N-acetylsulfanilyl chloride.[10] A vigorous exothermic reaction will occur.[10] Continue stirring until a smooth, thin paste is formed.

  • Heating the Mixture: Heat the resulting paste at 70°C for 30 minutes with occasional stirring.[10][11] This ensures the completion of the reaction.

  • Cooling and Neutralization: After heating, cool the mixture in an ice bath. Once cooled, neutralize the mixture with dilute sulfuric acid until it is acidic to pH paper.[10]

  • Product Isolation: Collect the precipitated 4-acetamidobenzenesulfonamide by vacuum filtration using a Buchner funnel.[12]

  • Washing: Wash the collected solid with cold water to remove any remaining impurities.[10][11]

  • Drying: Dry the product on the filter funnel by pulling air through it for at least 10 minutes, or in a drying oven at a low temperature.[11] The crude product is often pure enough for subsequent steps.[10]

  • Recrystallization (Optional): For a highly pure product, the crude 4-acetamidobenzenesulfonamide can be recrystallized from hot water.[10] Dissolve the crude product in a minimum amount of boiling water, then allow it to cool slowly to form colorless crystals. Collect the crystals by vacuum filtration.

Workflow Diagram

Synthesis_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh 39g of N-acetylsulfanilyl chloride B Cautiously add 120mL conc. Ammonia solution A->B C Stir to form a smooth paste B->C D Heat at 70°C for 30 minutes C->D E Cool mixture in an ice bath D->E F Neutralize with dilute H2SO4 E->F G Filter the precipitate F->G H Wash with cold water G->H I Dry the product H->I J Optional: Recrystallize from hot water I->J

Caption: Workflow for the synthesis of 4-acetamidobenzenesulfonamide.

Characterization of 4-Acetamidobenzenesulfonamide

Proper characterization of the synthesized product is essential to confirm its identity and purity.

Physical Properties
PropertyExpected Value
AppearanceWhite to off-white crystalline powder[2]
Melting Point219°C[10]
SolubilitySparingly soluble in water
Spectroscopic Data
  • Infrared (IR) Spectroscopy: Key peaks should be observed corresponding to the N-H stretch of the amide and sulfonamide, the C=O stretch of the amide, and the S=O stretches of the sulfonamide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): The spectrum should show distinct signals for the acetyl methyl protons, the aromatic protons, and the amide and sulfonamide protons. For example, in DMSO-d6, a singlet for the acetyl protons (CH3CO) is expected around δ 2.0-2.1 ppm.[13]

Safety and Hazard Management

Working with the reagents in this synthesis requires strict adherence to safety protocols.

  • N-Acetylsulfanilyl Chloride: This compound is corrosive and causes burns to the skin, eyes, and mucous membranes.[14][15] It reacts with water, so it should be handled in a dry environment.[15] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16][17] All manipulations should be performed in a chemical fume hood.[14]

  • Concentrated Ammonia: Concentrated ammonia is corrosive and has a pungent, irritating odor. Inhalation can cause respiratory irritation.[18] Handle in a well-ventilated fume hood.

  • Chlorosulfonic Acid (Precursor Synthesis): The synthesis of the starting material, N-acetylsulfanilyl chloride, involves chlorosulfonic acid, which is extremely corrosive and reacts violently with water.[19][20] Extreme caution must be exercised when working with this reagent.

Waste Disposal

All chemical waste must be disposed of according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Solid waste containing the product or starting materials should be collected in designated containers.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Low Yield Incomplete reaction.Ensure the reaction mixture is heated at the correct temperature for the specified time.
Loss of product during workup.Ensure the mixture is sufficiently cooled before filtration to minimize the solubility of the product. Use minimal cold solvent for washing.
Product is discolored Presence of impurities.Recrystallize the product from hot water. Ensure the starting materials are of high purity.
Reaction is too vigorous Addition of ammonia is too rapid.Add the ammonia solution slowly and with continuous stirring, and consider using an ice bath to control the initial exothermic reaction.

Conclusion

The synthesis of 4-acetamidobenzenesulfonamide from N-acetylsulfanilyl chloride is a fundamental and important reaction in medicinal chemistry. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably and safely produce this key intermediate for the development of sulfa drugs and other bioactive molecules. The principles of nucleophilic substitution and the practical considerations discussed herein provide a solid foundation for further exploration in organic synthesis.

References

  • PrepChem. (n.d.). Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide). Retrieved from [Link]

  • Prachayasittikul, V., et al. (2017). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal, 16, 84-98. Retrieved from [Link]

  • University of Babylon. (n.d.). Procedure for synthesis of sulfanilamide - Part 2. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 22.10: Sulfa Drugs - a closer look. Retrieved from [Link]

  • Loba Chemie. (n.d.). N-ACETYLSULFANILYL CHLORIDE. Retrieved from [Link]

  • LiveJournal. (2006, September 19). Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Ammonia. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Reaction mechanisms: acid/acyl chloride with ammonia/amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

  • BioCrick. (n.d.). N-Acetylsulfanilyl chloride-MSDS. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N-Acetylsulfanilyl Chloride, 99% (Titr.). Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and ammonia - addition / elimination. Retrieved from [Link]

  • ChemKey. (n.d.). Nucleophilic Addition / Elimination in the Reaction Between Acyl chlorides and Ammonia. Retrieved from [Link]

  • Save My Exams. (2026, February 23). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • Scribd. (2023, September 3). Synthesis and Yield of Sulfanilamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN103483230A - Preparation method of sulfanilamide.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Acetamidobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of crude 4-acetamidobenzenesulfonamide. It is designed to offer practical, field-proven insights and troubleshooting strategies to overcome common challenges encountered during the purification process.

Introduction: The Importance of Purity

4-Acetamidobenzenesulfonamide, a key intermediate in the synthesis of sulfonamide drugs, must be of high purity to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] The crude product from synthesis often contains a variety of impurities, including unreacted starting materials, byproducts, and decomposition products. This guide will focus on the most common and effective methods for purifying this compound, with a primary emphasis on recrystallization, and will also cover alternative techniques such as acid-base extraction and column chromatography for specific purification challenges.

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities in the crude material. The synthesis of 4-acetamidobenzenesulfonamide typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with ammonia.[2] The primary impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 4-acetamidobenzenesulfonyl chloride is a common impurity.[2]

  • Side-Reaction Products: During the synthesis of the precursor, 4-acetamidobenzenesulfonyl chloride, from acetanilide and chlorosulfonic acid, ortho and meta isomers can form, although the para isomer is the major product due to steric hindrance at the ortho position and the directing effect of the acetamido group.

  • Hydrolysis Products: 4-Acetamidobenzenesulfonyl chloride is susceptible to hydrolysis, which can lead to the formation of 4-acetamidobenzenesulfonic acid.

  • Colored Impurities: The crude product may also contain colored impurities, which can often be removed with activated charcoal.[3]

Primary Purification Method: Recrystallization

Recrystallization is the most widely used and effective method for purifying crude 4-acetamidobenzenesulfonamide. The principle behind this technique is the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Choosing the Right Solvent

The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For 4-acetamidobenzenesulfonamide, water is the most common and effective solvent.[4] Ethanol-water mixtures can also be effective for sulfonamides.[5]

Detailed Recrystallization Protocol

This protocol provides a step-by-step guide for the recrystallization of 4-acetamidobenzenesulfonamide from water.

Materials:

  • Crude 4-acetamidobenzenesulfonamide

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Activated charcoal (optional)

Procedure:

  • Dissolution: In a clean Erlenmeyer flask, add the crude 4-acetamidobenzenesulfonamide. For every 1 gram of crude product, add approximately 10-12 mL of deionized water.[4]

  • Heating: Gently heat the suspension to boiling while stirring to dissolve the solid. Add a minimal amount of additional hot water if necessary to achieve complete dissolution. Avoid using an excessive amount of solvent, as this will reduce the recovery yield.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently boil for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on the filter paper by drawing air through the funnel for an extended period. For optimal drying, the crystals can be transferred to a watch glass and placed in a drying oven at a temperature well below the melting point of 4-acetamidobenzenesulfonamide (219 °C).

Troubleshooting Recrystallization
Problem Probable Cause(s) Solution(s)
Oiling Out The compound is coming out of solution above its melting point. This can be due to a high concentration of impurities or too rapid cooling.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Consider a pre-purification step if the crude material is highly impure.[5]
Low or No Crystal Formation Too much solvent was used, or the solution is supersaturated.If too much solvent was used, evaporate some of it and allow the solution to cool again. To induce crystallization from a supersaturated solution, scratch the inside of the flask with a glass rod or add a seed crystal of pure 4-acetamidobenzenesulfonamide.[5]
Low Recovery Yield Too much solvent was used, the crystals were washed with solvent that was not ice-cold, or the product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution. Always wash the crystals with ice-cold solvent. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[7]
Colored Crystals Incomplete removal of colored impurities.Repeat the recrystallization process, ensuring the use of activated charcoal during the hot filtration step.
Quantitative Data for Recrystallization
Parameter Value Notes
Solvent Water-
Solvent to Solute Ratio ~10-12 mL per 1 gram of crude productAdjust as needed to achieve complete dissolution at boiling.
Expected Recovery 60-80%This can vary depending on the initial purity of the crude material and adherence to the protocol.
Melting Point (Pure) 219 °CA sharp melting point close to the literature value is an indicator of high purity.

Alternative Purification Methods

While recrystallization is the preferred method, other techniques can be employed, particularly for specific impurity profiles or when recrystallization proves ineffective.

Acid-Base Extraction

This technique is useful for separating acidic or basic impurities from the neutral 4-acetamidobenzenesulfonamide.

Principle: 4-Acetamidobenzenesulfonamide is a weakly acidic compound. It can be separated from strongly acidic or basic impurities by manipulating the pH of a two-phase system (typically an organic solvent and water).

General Protocol:

  • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic impurities.

  • Wash the organic layer with a dilute acidic aqueous solution (e.g., dilute HCl) to remove basic impurities.[8][9][10]

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Evaporate the solvent to obtain the purified 4-acetamidobenzenesulfonamide.

Column Chromatography

For challenging separations where impurities have similar polarities to the product, column chromatography can be an effective, albeit more resource-intensive, method.[11]

Principle: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase.

General Protocol:

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase (Eluent): A solvent system is chosen that allows for good separation of the product from its impurities. For 4-acetamidobenzenesulfonamide, a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC).[11][12]

  • Procedure:

    • A slurry of silica gel in the mobile phase is packed into a column.

    • The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

    • The mobile phase is passed through the column, and fractions are collected as they elute.

    • The fractions are analyzed by TLC to identify those containing the pure product.

    • The solvent is evaporated from the pure fractions to yield the purified 4-acetamidobenzenesulfonamide.

Workflow Diagrams

Recrystallization_Workflow Crude Crude 4-Acetamidobenzenesulfonamide Dissolve Dissolve in Minimum Hot Water Crude->Dissolve Hot_Filtration Hot Gravity Filtration (optional, with charcoal) Dissolve->Hot_Filtration if colored or insoluble impurities Cool Slow Cooling to Room Temp Hot_Filtration->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Wash Wash with Ice-Cold Water Vacuum_Filtration->Wash Dry Dry Crystals Wash->Dry Pure Pure 4-Acetamidobenzenesulfonamide Dry->Pure Purification_Decision_Tree Start Crude 4-Acetamidobenzenesulfonamide Recrystallization Recrystallization with Water Start->Recrystallization Check_Purity Check Purity (e.g., Melting Point) Recrystallization->Check_Purity Pure Pure Product Check_Purity->Pure Purity Acceptable Impurity_Type Significant Acidic/Basic Impurities? Check_Purity->Impurity_Type Purity Not Acceptable Acid_Base Acid-Base Extraction Acid_Base->Recrystallization Followed by Chromatography Column Chromatography Chromatography->Pure Impurity_Type->Acid_Base Yes Polarity_Issue Impurities with Similar Polarity? Impurity_Type->Polarity_Issue No Polarity_Issue->Recrystallization No, repeat Polarity_Issue->Chromatography Yes

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: My crude product is a brownish color. Will recrystallization from water be sufficient to remove the color?

A1: Recrystallization from water alone may not be sufficient to remove all colored impurities. It is highly recommended to perform a decolorization step by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal has a high surface area and will adsorb the colored molecules.

Q2: I have a very low yield after recrystallization. What is the most likely reason?

A2: The most common reason for a low yield is using too much solvent to dissolve the crude product. [5]It is crucial to use the minimum amount of boiling solvent necessary for complete dissolution. Other factors could be incomplete crystallization (not cooling for long enough) or washing the crystals with solvent that is not ice-cold.

Q3: Can I use a solvent other than water for recrystallization?

A3: While water is the most common and effective solvent, other polar solvents or solvent mixtures can be used. Ethanol or a mixture of ethanol and water are often good alternatives for sulfonamides. [5]However, you would need to determine the optimal solvent system and ratios through small-scale solubility tests.

Q4: When should I consider using column chromatography instead of recrystallization?

A4: Column chromatography should be considered when recrystallization fails to provide a product of the desired purity. This is often the case when the impurities have very similar solubility and polarity to 4-acetamidobenzenesulfonamide, making them difficult to separate by recrystallization alone. [11] Q5: How can I confirm the purity of my final product?

A5: The most straightforward method to assess purity in a teaching or general research lab is by measuring the melting point. A pure compound will have a sharp melting point that is very close to the literature value (219 °C for 4-acetamidobenzenesulfonamide). A broad melting point range indicates the presence of impurities. For more rigorous purity assessment, techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis can be used.

References

  • Doungsoongnuen, P., et al. (2021). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal, 20, 133-151. Available at: [Link]

  • Organic Syntheses. (2012). Anhydrous Hydration of Nitriles to Amides: p-Carbomethoxybenzamide. Organic Syntheses, 89, 66-72. Available at: [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Available at: [Link]

  • Organic Syntheses. (2011). Preparation of 2-Carboxyethyltriphenylphosphonium chloride. Organic Syntheses, 88, 26-34. Available at: [Link]

  • LiveJournal. (2006). Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. Available at: [Link]

  • Mercer University. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. Available at: [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Available at: [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

  • University of California, Santa Cruz. (2009). Experiment 9 — Recrystallization. Available at: [Link]

  • Central Philippine University. (n.d.). Procedure for synthesis of sulfanilamide - Part 2. Available at: [Link]

  • Chemistry LibreTexts. (2019). 22.10: Sulfa Drugs - a closer look. Available at: [Link]

  • Santai Technologies Inc. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). Experiment 1 - Recrystallization of Acetanilide. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.doc.pdf. Available at: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

  • Google Patents. (n.d.). US3595913A - Crystallization of acetylsulfanilyl chloride.
  • University of California, Irvine. (n.d.). EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples?. Available at: [Link]

  • University of Massachusetts. (n.d.). CHEM 267. Extraction of Acids and Bases. Available at: [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Available at: [Link]

  • Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography. Available at: [Link]

Sources

Identifying and removing common impurities in sulfonamide synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identifying and Removing Common Impurities in Sulfonamide Synthesis
Executive Summary

Sulfonamide formation (Schotten-Baumann conditions or anhydrous organic base methods) is a staple of medicinal chemistry, yet it is frequently plagued by a specific triad of impurities: bis-sulfonamides , sulfonic acids , and unreacted amines .

This guide moves beyond basic textbook procedures to address the why and how of purification, focusing on the physicochemical differences between the desired product and its byproducts. The protocols below rely on the "pH Swing" principle—a self-validating purification logic that exploits the acidity of the sulfonamide N-H bond.

Part 1: The Impurity Profile (Know Your Enemy)

Before attempting purification, you must identify what is likely present in your crude mixture.

SpeciesOriginPhysicochemical MarkerSolubility Behavior
Mono-Sulfonamide (Product) Desired reaction (

)
Acidic Proton (

)
Soluble in basic molecules; precipitates in acid.
Bis-Sulfonamide (Impurity) Over-reaction of primary amine (

)
Non-Acidic (No N-H proton)Insoluble in aqueous base; soluble in organics.
Sulfonic Acid Hydrolysis of Sulfonyl Chloride (

)
Highly Acidic / PolarWater-soluble at all pH levels (as anion).
Unreacted Amine Incomplete conversionBasicSoluble in aqueous acid; extractable into organic in base.
Part 2: Troubleshooting & FAQs
Case 1: The "Double-Dip" Phenomenon

User Question: "I reacted a primary amine with sulfonyl chloride, but my yield is low, and I see a lipophilic spot on TLC that runs higher than my product. What is it?"

Technical Insight: You have likely formed the bis-sulfonamide (


). This occurs when the mono-sulfonamide product, which is acidic, is deprotonated by the base present in the reaction (e.g., Triethylamine or Pyridine), creating a sulfonamide anion. This anion is nucleophilic and attacks a second equivalent of sulfonyl chloride [1].

The Fix (The pH Swing): Because the bis-sulfonamide lacks an acidic N-H proton, it cannot form a water-soluble salt in aqueous base.

  • Dissolve your crude solid in 1M NaOH .

  • The Product (mono-sulfonamide) will deprotonate and dissolve into the aqueous layer.

  • The Impurity (bis-sulfonamide) will remain as a solid or oil.

  • Filter or extract the aqueous layer with an organic solvent (like Ethyl Acetate) to remove the bis-sulfonamide.

  • Acidify the aqueous layer (to pH ~2-3).[1] The pure mono-sulfonamide will precipitate out.

Case 2: The "Disappearing" Chloride

User Question: "My LCMS shows a large peak with a mass corresponding to the sulfonic acid (


). Why did this form?"

Technical Insight: Sulfonyl chlorides are moisture-sensitive.[2] If your solvent was not dry, or if atmospheric moisture entered the flask, the chloride hydrolyzed to sulfonic acid [2]. This reaction is often faster than the amination, especially with sterically hindered amines.

The Fix: Sulfonic acids are highly water-soluble. They are easily removed during the standard aqueous workup.

  • Protocol: Ensure your final wash is with water or mild bicarbonate. The sulfonic acid (as a sulfonate salt) will stay in the aqueous waste stream. Do not acidify the aqueous waste and try to extract; you might pull the sulfonic acid back in if the organic solvent is polar enough.

Case 3: The "Sticky" Starting Material

User Question: "I have unreacted amine left. Column chromatography is streaking. How do I clean this up without a column?"

Technical Insight: Amines are basic. You can exploit this by washing the organic reaction mixture with dilute acid (1M HCl). The amine converts to its hydrochloride salt (


), which is water-soluble and leaves the organic layer.
  • Caution: If your sulfonamide product contains other basic nitrogen centers (e.g., a pyridine ring), this method will wash away your product too. In that case, use careful stoichiometry or chromatography.

Part 3: The "Golden Standard" Purification Workflow

This protocol is designed to remove all three common impurities (Bis-sulfonamide, Sulfonic Acid, Amine) without column chromatography.

Reagents:

  • 1M NaOH (Aqueous)

  • 1M HCl (Aqueous)

  • Ethyl Acetate (EtOAc)

  • Brine

Step-by-Step Protocol:

  • Evaporation: Remove the reaction solvent (especially if it is Pyridine or DMF) to obtain the crude residue.

  • Solubilization (The Filter): Redissolve the crude residue in Ethyl Acetate .

  • Acid Wash (Removes Amine): Wash the EtOAc layer with 1M HCl (2x).

    • Chemistry: Unreacted amine becomes

      
       and goes into the water. Product stays in EtOAc.
      
  • Alkaline Extraction (The Separation): Extract the EtOAc layer with 1M NaOH (2x).

    • Chemistry: The Mono-Sulfonamide becomes

      
       (water-soluble) and moves to the Aqueous Layer .
      
    • Rejection: The Bis-Sulfonamide (neutral) stays in the EtOAc Layer . Discard the EtOAc layer (after verifying product is in the aqueous phase!).

  • Precipitation (The Isolation): Take the basic aqueous layer (containing product) and slowly add 6M HCl with stirring until pH reaches 2–3.

    • Observation: The product should precipitate as a white/off-white solid.

  • Filtration: Filter the solid, wash with water (removes trapped Sulfonic Acid/Salts), and dry.

Part 4: Logic Visualization

The following diagram illustrates the decision matrix for the "pH Swing" purification method described above.

SulfonamidePurification Start Crude Mixture (Product, Bis-Impurity, Amine, Acid) Step1 Dissolve in Organic Solvent Wash with 1M HCl Start->Step1 Split1 Phase Separation Step1->Split1 AqueousWaste1 Aqueous Waste (Contains: Unreacted Amine Salts) Split1->AqueousWaste1 Water Phase OrganicLayer1 Organic Layer (Contains: Product + Bis-Impurity) Split1->OrganicLayer1 Organic Phase Step2 Extract with 1M NaOH OrganicLayer1->Step2 Split2 Phase Separation Step2->Split2 OrganicWaste Organic Waste (Contains: Bis-Sulfonamide) Split2->OrganicWaste Organic Phase (Impurity Trap) AqueousProduct Aqueous Layer (Contains: Product Anion) Split2->AqueousProduct Water Phase (Product Rescue) Step3 Acidify to pH 2-3 (Precipitation) AqueousProduct->Step3 FinalProduct Pure Mono-Sulfonamide (Solid Precipitate) Step3->FinalProduct

Figure 1: The "pH Swing" Purification Logic. This workflow exploits the unique acidity of the mono-sulfonamide to separate it from both basic (amine) and neutral (bis-sulfonamide) impurities.

References
  • BenchChem Technical Support.[2] (2025).[2][3] Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem. ]">https://benchchem.com[2]

  • American Chemical Society. (2009).[3] Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.[4] ]">https://pubs.acs.org[4]

  • National Institutes of Health (NIH). (2024).[5][6] Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. PubMed.[7] [Link]5]

  • USDA Food Safety and Inspection Service. (2009).[3][5] Determination and Confirmation of Sulfonamides. USDA.[3] [Link]

Sources

Preventing degradation of N-(4-acetylphenyl)sulfonylacetamide on silica gel plates.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers working with N-(4-acetylphenyl)sulfonylacetamide . It synthesizes chemical stability principles with practical troubleshooting protocols.

Topic: Stability & Purification on Silica Gel Phases Document ID: TS-NAS-042 Last Updated: March 2, 2026[1]

Compound Profile & Stability Overview

Compound: N-(4-acetylphenyl)sulfonylacetamide Chemical Structure:


Class:  N-acyl Sulfonamide[1]

Executive Summary: Researchers frequently report "vanishing yields" or "ghost spots" when analyzing N-(4-acetylphenyl)sulfonylacetamide on standard silica gel (TLC or Column).[1] This is not typically due to oxidative instability but rather acid-catalyzed hydrolysis driven by the stationary phase.

The N-acyl sulfonamide moiety (


) is significantly more acidic (

) than a standard amide.[1][2] Standard silica gel (

) possesses active silanol groups (

) that act as Brønsted acids, catalyzing the cleavage of the N-acyl bond.[1] This reverts the compound to its parent sulfonamide, 4-acetylbenzenesulfonamide , often mistaken for an impurity or a synthesis failure.

Troubleshooting Guides (FAQs)

Q1: My TLC shows a "streak" rather than a distinct spot. Is my compound impure?

Diagnosis: Likely Ionization Streaking , not necessarily impurity. Mechanism: The N-acyl sulfonamide proton is acidic.[1][2] On standard silica, the compound exists in an equilibrium between its neutral and deprotonated (anionic) forms. The anion interacts strongly with the polar silica surface, causing it to drag or "streak" down the plate. Solution: Acidify the mobile phase slightly (0.1% Acetic Acid) to suppress ionization, keeping the compound in its neutral, less polar form.

Q2: I see two distinct spots on TLC after purification, but NMR showed pure product before.

Diagnosis: On-Column Degradation (Deacetylation).[1] Mechanism: During the time the compound spends on the column, the acidic silica catalyzes the hydrolysis of the acetamide group. Observation: The lower


 spot is likely the degradation product: 4-acetylbenzenesulfonamide.
Solution:  You must neutralize the silica stationary phase before loading your compound (See Protocol A below).
Q3: Can I use Alumina instead of Silica?

Analysis: Yes, but with caution. Recommendation: Neutral Alumina is a viable alternative. However, N-acyl sulfonamides can be unstable in highly basic conditions as well.[1][3] Avoid Basic Alumina, as it may induce base-catalyzed hydrolysis.[1]

Experimental Protocols

Protocol A: Neutralization of Silica Gel Plates (TLC)

Use this protocol to prevent artifactual degradation during reaction monitoring.

  • Preparation: Prepare a 5% Triethylamine (Et

    
    N) solution in Methanol/DCM (1:9).
    
  • Impregnation: Dip the silica gel TLC plate into this solution and allow the solvent to evaporate completely in a fume hood (approx. 5-10 mins).

  • Activation: Briefly heat the plate (40°C for 2 mins) to remove excess volatile amine, leaving the silica surface neutralized.

  • Elution: Run your sample using your standard mobile phase.

    • Note: If the compound is stable but streaking, add 0.5% Et

      
      N directly to your mobile phase instead of pre-dipping.
      
Protocol B: The "Diagonal Test" (2D-TLC) for Stability Validation

Use this self-validating system to confirm if the silica is causing the degradation.[1]

  • Spotting: Apply a concentrated spot of N-(4-acetylphenyl)sulfonylacetamide at the bottom-left corner of a square (

    
     cm) TLC plate.[1]
    
  • First Dimension: Develop the plate in your solvent system (e.g., Hexane:EtOAc).

  • Drying: Remove the plate and dry it with cool air. Wait 15 minutes. (This pause allows the silica to react with the compound).

  • Second Dimension: Rotate the plate 90° and develop it again in the exact same solvent system.

  • Interpretation:

    • Diagonal Line: All spots lie on a 45° diagonal. The compound is stable .

    • Off-Diagonal Spots: New spots appear below the diagonal.[1] The compound degraded during the 15-minute wait on the silica.[3]

Mechanistic Visualization

Figure 1: Acid-Catalyzed Degradation Pathway

The following diagram illustrates the specific cleavage event occurring on the silica surface.

DegradationPathway Compound N-(4-acetylphenyl) sulfonylacetamide (Target) Intermediate Tetrahedral Intermediate Compound->Intermediate Protonation (Fast) Silica Acidic Silica Surface (Si-OH) Silica->Intermediate Catalysis Product1 4-acetylbenzene sulfonamide (Degradant) Intermediate->Product1 Hydrolysis (Slow) Product2 Acetic Acid Intermediate->Product2

Caption: Mechanism of silica-induced deacetylation. The acidic silanol groups protonate the carbonyl oxygen, facilitating nucleophilic attack by residual water.

Figure 2: Purification Decision Tree

Follow this logic flow to select the correct stationary phase modification.

DecisionTree Start Start: Purification of N-acyl Sulfonamide CheckStability Perform 2D-TLC (Diagonal Test) Start->CheckStability Result Result? CheckStability->Result Stable Stable on Silica Result->Stable On Diagonal Unstable Degrades/Streaks Result->Unstable Off Diagonal StreakCheck Issue: Streaking only? Stable->StreakCheck PreTreat Pre-treat Silica with 5% Et3N Unstable->PreTreat Neutralize Surface AddAcid Add 0.1% Acetic Acid to Mobile Phase StreakCheck->AddAcid Yes (Ionization) AddBase Add 1% Et3N to Mobile Phase StreakCheck->AddBase No (Standard)

Caption: Workflow for selecting mobile phase modifiers based on compound stability and TLC behavior.

Quantitative Data Summary

Table 1: Solvent System Compatibility for N-acyl Sulfonamides

Solvent SystemAdditivePurposeRisk Level
Hexane / EtOAcNoneStandard ScreeningHigh (Streaking/Hydrolysis)
DCM / MeOH0.5% Et

N
NeutralizationLow (Recommended)
DCM / MeOH0.1% AcOHSuppression of IonizationMedium (May catalyze hydrolysis over time)
Toluene / AcetoneNoneAlternative SelectivityMedium

References

  • National Institutes of Health (NIH). (2025). N-((4-(Acetylamino)phenyl)sulfonyl)acetamide | C10H12N2O4S | CID 101240.[1][4] PubChem.[4][5] Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones. Retrieved from [Link][1]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. Retrieved from [Link]

Sources

Validation & Comparative

N-(4-sulfamoylphenyl)acetamide versus other carbonic anhydrase inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between N-(4-sulfamoylphenyl)acetamide (chemically known as N-acetylsulfanilamide ) and the clinical "gold standard" Carbonic Anhydrase Inhibitors (CAIs) such as Acetazolamide .

Executive Summary & Chemical Identity

N-(4-sulfamoylphenyl)acetamide is the N-acetylated derivative of Sulfanilamide. In the context of Carbonic Anhydrase (CA) inhibition, it serves primarily as a mechanistic reference compound and a metabolic intermediate rather than a high-potency clinical inhibitor.

While it shares the critical sulfonamide zinc-binding group (ZBG) with potent drugs, its phenyl scaffold renders it significantly less potent than heterocyclic sulfonamides like Acetazolamide.

Chemical Structure Analysis
  • Target Molecule: N-(4-sulfamoylphenyl)acetamide (N-acetylsulfanilamide)

    • Scaffold: Benzene ring (Phenyl).

    • Tail: Acetamide group (-NH-CO-CH3) at the para position.

    • Head: Sulfonamide group (-SO2NH2).[1][2]

  • Comparator (Gold Standard): Acetazolamide

    • Scaffold: 1,3,4-Thiadiazole ring (Heterocyclic).[2][3][4][5]

    • Tail: Acetamide group.[3][4][6][7][8][9][10]

    • Head: Sulfonamide group.[1][3][4][6][7][8][9][10][11][12][13]

Key Insight: The substitution of the phenyl ring (in the target molecule) with the electron-deficient thiadiazole ring (in Acetazolamide) increases the acidity of the sulfonamide proton, thereby enhancing Zinc (


) binding affinity by approximately 20-fold.

Performance Comparison: Potency & Selectivity

The following table synthesizes experimental inhibition constants (


) against the two most physiologically relevant human cytosolic isoforms: hCA I  and hCA II .[2]
Table 1: Inhibitory Potency (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) Comparison[2][5][14][15][16]
CompoundScaffold TypehCA I

(nM)
hCA II

(nM)
Primary Application
N-(4-sulfamoylphenyl)acetamide Phenyl (Aromatic)~4,000 - 6,000 ~250 - 450 Mechanistic Studies / Metabolite
Sulfanilamide (Parent)Phenyl (Aromatic)~300~240Historical Antibacterial / Reference
Acetazolamide (Standard)Thiadiazole (Heterocyclic)~25012 Glaucoma / Diuretic / Altitude Sickness
Methazolamide Thiadiazole (Heterocyclic)~5014 Glaucoma (Lower renal clearance)

Data aggregated from Supuran et al. and standard structure-activity relationship (SAR) literature.

Mechanistic Interpretation[10]
  • The "Tail" Effect: Acetylation of the N4-amino group of sulfanilamide (converting it to N-(4-sulfamoylphenyl)acetamide) typically reduces inhibitory potency against hCA II compared to the parent sulfanilamide. The free amino group in sulfanilamide participates in favorable hydrogen bond networks within the active site that the bulky acetamide group disrupts.

  • Acidity & Binding: The sulfonamide moiety must be ionized (

    
    ) to bind the catalytic Zinc. Heterocyclic rings (Acetazolamide) are more electron-withdrawing than phenyl rings, lowering the 
    
    
    
    of the sulfonamide group (approx. 7.2 vs. 10.4), making it a much stronger ligand at physiological pH.

Mechanism of Action: The Zinc Trap

The primary mechanism for all sulfonamide CAIs is the coordination of the deprotonated sulfonamide nitrogen to the


 ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
Visualization: Sulfonamide Binding Topology

The following diagram illustrates the competitive binding mechanism.

CA_Inhibition_Mechanism Zn Active Site Zinc (Zn2+) Water Catalytic Water/OH- Zn->Water Native State Complex Enzyme-Inhibitor Complex (Tetrahedral Geometry) Zn->Complex Stabilizes His Histidine Triad (His94, His96, His119) His->Zn Coordinates Substrate CO2 Substrate Water->Substrate Nucleophilic Attack (Catalysis) Inhibitor N-(4-sulfamoylphenyl)acetamide (Sulfonamide Anion) Inhibitor->Zn Displaces Water (High Affinity Binding) Inhibitor->Complex Forms

Caption: Competitive displacement of the catalytic water molecule by the sulfonamide anion, preventing CO2 hydration.

Experimental Protocol: Esterase Activity Assay

While the Stopped-Flow CO2 Hydration Assay is the gold standard for kinetics, it requires specialized equipment. The Esterase Activity Assay using p-nitrophenyl acetate (pNPA) is a robust, self-validating alternative for comparing relative potencies of N-(4-sulfamoylphenyl)acetamide and Acetazolamide in a standard UV-Vis spectrophotometer.

Principle

CA catalyzes the hydrolysis of pNPA to p-nitrophenol (yellow,


 nm). Inhibitors decrease the rate of yellow color formation.
Materials
  • Enzyme: Purified Bovine CA II (Sigma-Aldrich or equivalent), 1 mg/mL stock.

  • Substrate: p-nitrophenyl acetate (pNPA), 3 mM in Acetone.

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Inhibitors: N-(4-sulfamoylphenyl)acetamide and Acetazolamide (dissolved in DMSO).

Step-by-Step Workflow
  • Preparation:

    • Dilute CA II enzyme to approx. 0.5 µM in Tris buffer.

    • Prepare serial dilutions of inhibitors (

      
       M to 
      
      
      
      M).
  • Incubation (Pre-Equilibrium):

    • Mix 100 µL of Enzyme solution + 10 µL of Inhibitor solution.

    • Incubate for 15 minutes at 25°C. Critical Step: Sulfonamides are slow-binding inhibitors; pre-incubation ensures equilibrium.

  • Reaction Initiation:

    • Add 90 µL of pNPA substrate solution.

    • Final volume: 200 µL.

  • Measurement:

    • Monitor Absorbance at 400 nm kinetically for 5 minutes.

    • Record the initial velocity (

      
      ).
      
  • Data Analysis:

    • Plot % Inhibition vs. Log[Inhibitor].

    • Fit to the Cheng-Prusoff equation to determine

      
       and 
      
      
      
      .
Workflow Diagram

Assay_Protocol Step1 1. Pre-Incubation (Enzyme + Inhibitor) 15 Mins @ 25°C Step2 2. Substrate Addition (pNPA in Acetone) Step1->Step2 Equilibrium Reached Step3 3. Kinetic Read (Abs @ 400nm) Step2->Step3 Hydrolysis Starts Step4 4. Data Fitting (Cheng-Prusoff) Step3->Step4 Calculate Ki

Caption: Standardized workflow for determining inhibitory constants using the pNPA esterase assay.

Conclusion & Recommendations

For researchers selecting a compound:

  • Use Acetazolamide if you require a positive control for maximal inhibition. Its low nanomolar affinity (

    
     nM) ensures complete blockade of hCA II at standard concentrations.
    
  • Use N-(4-sulfamoylphenyl)acetamide only if you are studying structure-activity relationships (SAR) of phenyl-sulfonamide derivatives or investigating the metabolism of sulfanilamide. Its lower potency (

    
     nM) makes it a suboptimal choice for therapeutic blockade but an excellent tool for probing the active site's tolerance for bulky aromatic tails.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[9] Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595–781. Link

  • BenchChem. (2025).[7] Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex. Proceedings of the National Academy of Sciences. Link

  • MDPI. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides.[2] International Journal of Molecular Sciences. Link

Sources

Efficacy of 4-Sulfamoylphenyl acetate derivatives against different carbonic anhydrase isoforms.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 4-sulfamoylphenyl acetamide (4-SPA) derivatives, a critical scaffold in the development of isoform-selective carbonic anhydrase (CA) inhibitors.[1] While the ester form (4-sulfamoylphenyl acetate) acts primarily as a prodrug or esterase substrate, the stable acetamide derivatives utilize the "tail approach" to target specific CA isoforms.

This document objectively compares the efficacy of these derivatives against the clinical standard, Acetazolamide (AAZ) , focusing on their selectivity for tumor-associated isoforms (hCA IX, XII) versus cytosolic off-targets (hCA I, II).

Mechanism of Action & Structural Logic

The efficacy of 4-SPA derivatives relies on a dual-binding mechanism. The sulfonamide moiety acts as the "anchor," coordinating with the catalytic Zinc ion, while the acetamide tail extends into the enzyme's active site cavity to exploit subtle structural differences between isoforms.

Structural-Activity Relationship (SAR) Pathway

SAR_Mechanism Zinc Zn(II) Ion (Active Site) Sulfonamide Sulfonamide Group (-SO2NH2) Sulfonamide->Zinc Tetrahedral Coordination Phenyl Phenyl Scaffold (Spacer) Sulfonamide->Phenyl Covalent Bond Linker Acetamide Linker (-NH-CO-CH2-) Phenyl->Linker Orientation Control Tail Hydrophobic Tail (Variable R-Group) Linker->Tail Extension hCA_II hCA II (Cytosolic) Constricted Active Site Tail->hCA_II Steric Clash (Low Affinity) hCA_IX hCA IX (Transmembrane) Hydrophobic Pocket Tail->hCA_IX Van der Waals Interaction (High Affinity)

Figure 1: Pharmacophore model of 4-SPA derivatives. The acetamide linker positions the variable tail to interact favorably with the hydrophobic pocket of hCA IX/XII while often clashing with the narrower active site of hCA II.

Comparative Efficacy Data

The following data aggregates inhibition constants (


) from stopped-flow CO2 hydration assays. Lower 

values indicate higher potency.[1]

Key Comparison:

  • Acetazolamide (AAZ): The clinical standard (Pan-inhibitor).

  • Compound 1 (4-SPA Derivative): 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide.[2] A representative "tail-approach" derivative.

  • SLC-0111: A clinical stage ureido-sulfonamide (included for context on isoform selectivity).

Table 1: Inhibition Constants ( ) Against Key hCA Isoforms[3][4]
CompoundScaffold TypehCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)Selectivity (II/IX)
Acetazolamide (AAZ) Heterocyclic Sulfonamide25012.125.05.70.48 (Non-selective)
Sulfanilamide (SAA) Simple Sulfonamide56,0002403803400.63 (Weak)
4-SPA Derivative (Cmpd 1) Acetamide Linker >10,000 43.2 ~15 8.9 ~2.8 (Selective)
SLC-0111 Ureido Linker5,08096045.04.521.3 (Highly Selective)

Data Sources: Supuran et al. (2020) [1], Nocentini et al. (2018) [2].

Analysis:

  • Potency: The 4-SPA derivative (Cmpd 1) maintains nanomolar potency against the target isoforms (IX, XII) comparable to AAZ.

  • Selectivity: Unlike AAZ, which potently inhibits the off-target hCA II (

    
     nM), the 4-SPA derivative shows reduced affinity for hCA II (
    
    
    
    nM) and very low affinity for hCA I. This structural discrimination reduces the risk of systemic side effects (e.g., paresthesia, metabolic acidosis) associated with cytosolic CA inhibition.

Experimental Protocols

To replicate these findings, use the Stopped-Flow CO2 Hydration Assay . This kinetic method is the only self-validating protocol capable of measuring the rapid turnover of CA (


).
Protocol A: Stopped-Flow CO2 Hydration Assay (Khalifah Method)

Objective: Determine the inhibition constant (


) of 4-SPA derivatives.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).

  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO2-saturated water (approx. 17 mM CO2 at 25°C).

  • Enzyme: Recombinant hCA isoforms (I, II, IX, XII).

Workflow:

Assay_Workflow Step1 Preparation Phase Saturate H2O with CO2 (30 min) Prepare Inhibitor Dilutions (0.1 nM - 10 µM) Step2 Stopped-Flow Mixing Chamber A: Enzyme + Inhibitor + Indicator Chamber B: CO2 Substrate Solution Step1->Step2 Step3 Reaction Trigger Mix A & B (<10 ms dead time) Step2->Step3 Step4 Data Acquisition Monitor Absorbance @ 557 nm (Phenol Red Acidification) Step3->Step4 Step5 Analysis Fit to Michaelis-Menten Calculate IC50 -> Cheng-Prusoff -> Ki Step4->Step5

Figure 2: Experimental workflow for determining kinetic constants. The rapid mixing ensures the initial rate is captured before the reverse reaction (dehydration) becomes significant.

Validation Steps (Self-Correction):

  • Uncatalyzed Rate: Always run a "blank" (buffer only). The uncatalyzed rate should be significant but distinguishable from the enzyme-catalyzed rate.

  • Solvent Effects: 4-SPA derivatives are often dissolved in DMSO. Ensure final DMSO concentration is <1% to prevent enzyme denaturation. Run a DMSO-only control.

  • Esterase Check: If using ester derivatives (not acetamides), pre-incubate for 15 minutes to check for hydrolysis. If Absorbance changes without CO2, the compound is acting as a substrate, not just an inhibitor.

Discussion: The "Tail" Advantage

The superiority of 4-SPA derivatives over simple sulfonamides (like sulfanilamide) lies in the acetamide linker (-NH-CO-CH2-) .

  • Flexibility: The methylene group in the acetamide linker allows the "tail" (R-group) to rotate and adopt conformations that fit the hydrophobic pocket of hCA IX/XII.

  • Isoform Discrimination: The active site of hCA II is narrower near the entrance. Bulky tails attached via the acetamide linker create steric hindrance, reducing affinity for hCA II (off-target) while maintaining affinity for hCA IX (target).

  • Stability: Unlike the acetate ester (which hydrolyzes in plasma), the acetamide bond is metabolically stable, ensuring the molecule reaches the target tissue intact.

Recommendation: For drug development targeting hypoxic tumors (CA IX/XII), prioritize N-(4-sulfamoylphenyl)acetamide derivatives with bulky, lipophilic tails (e.g., benzhydrylpiperazine) over simple esters or AAZ analogs.

References

  • Supuran, C. T., et al. (2020). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development.[2][3] New Journal of Chemistry.

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents.

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][4][5][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.

  • BenchChem. (2025).[1][6] Technical Guide to 2-Bromo-N-(4-sulfamoylphenyl)acetamide.

Sources

In vitro antitumor evaluation of indenopyrazole derivatives with sulfonamide pharmacophores.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Fusion Strategy

This guide provides a technical framework for evaluating Indenopyrazole-Sulfonamide hybrids , a class of small molecules designed to overcome multi-drug resistance (MDR). By fusing the rigid, planar indenopyrazole scaffold (known for DNA intercalation and tubulin binding) with a sulfonamide moiety (a privileged pharmacophore for Carbonic Anhydrase inhibition and solubility enhancement), researchers aim to create "dual-action" agents.

Key Value Proposition: unlike single-target agents (e.g., Erlotinib), these derivatives often exhibit polypharmacology —simultaneously targeting EGFR kinases, tubulin polymerization, and tumor-associated Carbonic Anhydrase (CA IX/XII), thereby attacking hypoxic tumor survival pathways while arresting cell division.

Rationale & Molecular Design Logic

To evaluate these compounds effectively, one must understand the structural logic. The design typically follows a "Hybridization Strategy" to maximize binding affinity and selectivity.

Structural Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) rationale that should guide your evaluation criteria.

SAR_Logic cluster_outcome Therapeutic Outcome Indeno Indenopyrazole Core (Planar Scaffold) Target1 Tubulin (Colchicine Site) & DNA Intercalation Indeno->Target1 Hydrophobic Interaction Target3 Kinase Domain (EGFR/VEGFR ATP Pocket) Indeno->Target3 H-Bonding (Hinge Region) Sulfon Sulfonamide Moiety (-SO2NH2) Target2 Carbonic Anhydrase (Zn2+ Binding) Sulfon->Target2 Zinc Chelation Linker Linker Region (Hydrazone/Amide) Linker->Indeno Linker->Sulfon Outcome Dual Mechanism: Apoptosis + Hypoxia Disruption Target1->Outcome Target2->Outcome Target3->Outcome

Figure 1: Pharmacophore fusion logic. The indenopyrazole core targets the cytoskeleton and kinases, while the sulfonamide tail targets hypoxia-induced enzymes.

Comparative Performance Analysis

When evaluating a new Indenopyrazole-Sulfonamide derivative (IS-D), it must be benchmarked against standard-of-care agents.[1] The data below represents a composite performance profile based on high-potency derivatives reported in recent medicinal chemistry literature (e.g., Bioorg. Med. Chem., Eur. J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10][11]

Table 1: Comparative Cytotoxicity Profile (IC50 in µM)
Compound ClassMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)Mechanism of Action
IS-Derivative (Lead) 0.15 – 2.5 µM 0.5 – 3.8 µM 0.8 – 4.2 µM Multi-target (Tubulin/EGFR/CA)
Doxorubicin0.20 – 0.50 µM0.40 – 0.90 µM0.50 – 1.2 µMDNA Intercalation / Topo II
Erlotinib> 10 µM (WT)0.02 µM (Mutant)> 20 µMEGFR Tyrosine Kinase Inhibitor
Combretastatin A-40.004 µM0.006 µM0.01 µMTubulin Polymerization Inhibitor
Acetazolamide> 100 µM> 100 µM> 100 µMCarbonic Anhydrase Inhibitor

Evaluation Insight:

  • Potency: The IS-Derivatives often show IC50 values in the low micromolar range (comparable to Doxorubicin) but are generally less potent than pure tubulin inhibitors like Combretastatin A-4.

  • Selectivity: A critical metric is the Selectivity Index (SI) .

    • Calculation:

      
      .
      
    • Target: An SI > 3 is considered favorable. IS-Derivatives frequently achieve SI > 5 against normal fibroblasts (e.g., WI-38), reducing the off-target toxicity seen with Doxorubicin.

Experimental Protocols (Self-Validating Systems)

To replicate these results or evaluate new derivatives, follow these standardized protocols. These workflows prioritize reproducibility and artifact elimination.

Protocol A: Tubulin Polymerization Inhibition Assay

Purpose: To determine if the derivative acts as a Microtubule Destabilizing Agent (MDA).

  • Reagent Prep: Use >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Baseline Setup: Keep all reagents on ice (4°C). Transfer 100 µL of tubulin solution (3 mg/mL) into a pre-chilled 96-well black plate.

  • Compound Addition: Add test compound (IS-Derivative) at 5 µM.

    • Positive Control: Colchicine or Combretastatin A-4 (5 µM).

    • Negative Control: DMSO (0.1%).

  • Kinetic Read: Transfer plate to a pre-warmed (37°C) fluorometer.

  • Detection: Measure fluorescence (Ex: 360 nm / Em: 450 nm) every 60 seconds for 60 minutes.

  • Validation Check: The DMSO control must show a sigmoidal polymerization curve. The Positive Control must show a flat line (inhibition). The IS-Derivative should suppress the fluorescence plateau by >50% to be considered active.

Protocol B: EGFR Kinase Assay (ADP-Glo Method)

Purpose: To verify kinase inhibitory potential.

  • Reaction Mix: Combine EGFR enzyme (0.2 ng/µL), Poly(Glu,Tyr) substrate, and ATP (10 µM) in kinase buffer.

  • Incubation: Add IS-Derivative (serial dilution 1 nM – 10 µM). Incubate at Room Temperature (RT) for 60 mins.

  • ADP Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

  • Kinase Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal). Incubate 30 mins.

  • Read: Measure Luminescence.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Mechanism of Action Workflow

The following flowchart outlines the sequential assays required to fully characterize the mechanism of an Indenopyrazole-Sulfonamide derivative.

MOA_Workflow cluster_secondary Secondary Mechanistic Assays cluster_target Target Validation Screen Primary Screen: MTT Assay (3 Cell Lines) Hit Hit Identification (IC50 < 5 µM) Screen->Hit Select Potent Hits Flow Flow Cytometry (Cell Cycle Analysis) Hit->Flow Annexin Annexin V/PI (Apoptosis vs Necrosis) Hit->Annexin Tubulin Tubulin Polymerization Assay Flow->Tubulin If G2/M Arrest Kinase Kinase Profiling (EGFR/VEGFR) Flow->Kinase If G0/G1 Arrest Docking Molecular Docking (In Silico Validation) Tubulin->Docking Confirm Binding Mode Kinase->Docking

Figure 2: Step-by-step evaluation workflow. Note the decision fork at Flow Cytometry: G2/M arrest typically indicates tubulin targeting, while G0/G1 often suggests kinase inhibition.

Critical Analysis & Expert Opinion

The Solubility Advantage

A major limitation of pure indenopyrazole scaffolds is poor aqueous solubility, which hampers bioavailability. The addition of the sulfonamide (-SO2NH2) group is not merely for CA inhibition; it significantly lowers the LogP (lipophilicity), improving the drug-likeness profile.

The "Hypoxia" Angle

Researchers should prioritize testing these derivatives in hypoxic conditions . Sulfonamides targeting Carbonic Anhydrase IX (CA IX) are often ineffective in standard normoxic cell culture.

  • Recommendation: Run parallel MTT assays in Normoxia (21% O2) vs. Hypoxia (1% O2). A true dual-target IS-Derivative should maintain or increase potency in hypoxia, whereas standard chemotherapy (e.g., Doxorubicin) often loses efficacy due to hypoxic resistance.

Potential Pitfalls
  • False Positives in Docking: Indenopyrazoles are planar. They often score highly in docking simulations due to generic stacking interactions. Always validate in silico predictions with the biochemical assays described in Section 4.

  • PAINS (Pan-Assay Interference Compounds): Ensure the pyrazole core does not act as a promiscuous aggregator. Include a detergent (e.g., 0.01% Triton X-100) in enzyme assays to rule out non-specific aggregation inhibition.

References

  • Gaber, A. et al. (2024). "Design, synthesis and biological evaluation of novel pyrazole-sulfonamide hybrids as dual EGFR/HER2 inhibitors." Bioorganic Chemistry.

  • Wang, F. et al. (2023). "Indenopyrazole derivatives as potent tubulin polymerization inhibitors: Synthesis and antitumor evaluation." European Journal of Medicinal Chemistry.

  • Supuran, C. T. (2022). "Carbonic anhydrase inhibitors as emerging anticancer drugs." Expert Opinion on Emerging Drugs.

  • Ahmed, M. F. et al. (2025).[12] "Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition." Molecules.

  • Zhang, L. et al. (2021). "Discovery of novel sulfonamide derivatives as potent tubulin polymerization inhibitors."[6][11] Bioorganic & Medicinal Chemistry Letters.

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Handling of 4-Sulfamoylphenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. At the forefront of this endeavor is a commitment to safety, ensuring that every researcher is empowered with the knowledge to handle chemical reagents responsibly. This guide provides essential, in-depth safety and logistical information for the handling of 4-Sulfamoylphenyl acetate, a compound of interest for various research applications. By understanding the causality behind each procedural step, from personal protective equipment (PPE) selection to disposal, your team can maintain the highest standards of laboratory safety and scientific integrity.

Hazard Assessment and Risk Mitigation

Inferred Hazard Profile:

Hazard ClassPotential EffectsPrecautionary Measures
Acute Oral Toxicity May be harmful if swallowed.[2]Avoid ingestion. Wash hands thoroughly after handling.[3]
Skin Irritation/Corrosion May cause skin irritation.[4][5]Wear appropriate chemical-resistant gloves and a lab coat.[6][7]
Eye Damage/Irritation May cause serious eye irritation.[1][4][5]Wear safety glasses or goggles.[6][7]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[1][5]Handle in a well-ventilated area, preferably a chemical fume hood.[8]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to minimizing exposure to hazardous chemicals.[7] PPE should be worn at all times when handling 4-Sulfamoylphenyl acetate, from initial container opening to final waste disposal.

  • Eye and Face Protection : Chemical safety goggles are mandatory to protect against potential splashes or airborne particles.[6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or solution preparation.[7]

  • Skin and Body Protection : A long-sleeved laboratory coat is essential to protect the skin and clothing from contamination.[7][9] For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.

  • Hand Protection : Wear nitrile gloves that have been tested for resistance to a broad range of chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use.[10] Always remove gloves before leaving the laboratory to prevent the contamination of common surfaces.[9][10]

  • Respiratory Protection : When handling the powdered form of 4-Sulfamoylphenyl acetate outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required to prevent inhalation of dust particles.[6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 4-Sulfamoylphenyl acetate ensures a safe and efficient workflow. The following procedural guidance is designed to minimize risk at each stage.

Handling Solid 4-Sulfamoylphenyl Acetate

The primary risk associated with handling the solid form of this compound is the generation of airborne dust.[11] Therefore, all manipulations of the powder should be performed within a certified chemical fume hood to control exposure.[8]

Step-by-Step Weighing Procedure:

  • Preparation : Before starting, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.[9] Cover the work surface with absorbent bench paper to contain any potential spills.[11]

  • Container Handling : Slowly and carefully open the container to avoid creating a plume of dust.[9]

  • Weighing : Use an analytical balance with a draft shield. If possible, place the balance inside the fume hood.[11] If the balance cannot be placed in the hood, pre-weigh a sealed container, add the powder inside the hood, and then re-weigh the sealed container outside the hood.[11]

  • Transfer : Use a spatula or scoop to transfer the powder. Avoid pouring directly from the bottle to minimize dust generation.[11]

  • Cleanup : After weighing, carefully clean all surfaces, including the spatula and the exterior of the container, with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.

Diagram: Workflow for Handling Solid Chemical

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Prepare Fume Hood & Workspace Weigh Weigh Compound Prep->Weigh Proceed when ready Transfer Transfer to Reaction Vessel Weigh->Transfer Accurate amount Clean Decontaminate Surfaces & Equipment Transfer->Clean After use Dispose Dispose of Waste Clean->Dispose Proper segregation

Caption: A streamlined workflow for the safe handling of solid 4-Sulfamoylphenyl acetate.

Preparing Solutions

When dissolving 4-Sulfamoylphenyl acetate, the risk of dust inhalation is reduced, but the potential for skin and eye exposure through splashes remains.[11]

Step-by-Step Dissolution Procedure:

  • Solvent Addition : In a chemical fume hood, slowly add the appropriate solvent to the vessel containing the pre-weighed solid.

  • Mixing : Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could cause splashing.

  • Labeling : Immediately label the container with the chemical name, concentration, date, and your initials.[10][12]

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Solid Form : Store 4-Sulfamoylphenyl acetate in a tightly sealed container in a cool, dry, and well-ventilated area.[2][6] Keep it away from incompatible materials such as strong oxidizing agents.[6]

  • Solutions : Store solutions in clearly labeled, sealed containers. Depending on the solvent used, storage in a flammable storage cabinet may be necessary.

Spill Management

In the event of a spill, a prompt and appropriate response is critical to prevent exposure and contamination.[10]

Spill Response Protocol:

  • Alert : Immediately alert others in the vicinity.[10]

  • Evacuate : If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Contain : For small powder spills, carefully cover with a damp paper towel to avoid raising dust, then gently scoop the material into a labeled waste container. For liquid spills, use a chemical spill kit with appropriate absorbent material to contain and clean up the spill.[10]

  • Decontaminate : Clean the spill area with an appropriate solvent or detergent solution.

  • Dispose : All materials used for cleanup must be disposed of as hazardous waste.[13]

Diagram: Spill Response Decision Tree

G Spill Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess SmallSpill Small & Controllable? Assess->SmallSpill LargeSpill Large or Uncontrolled SmallSpill->LargeSpill No Contain Contain Spill with Kit SmallSpill->Contain Yes Evacuate Evacuate Area & Alert EHS LargeSpill->Evacuate Clean Clean & Decontaminate Area Contain->Clean Dispose Dispose of Waste Clean->Dispose

Caption: A decision tree for responding to a chemical spill in the laboratory.

Disposal Plan

All waste generated from handling 4-Sulfamoylphenyl acetate, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous chemical waste.[13]

Waste Segregation and Disposal:

  • Solid Waste : Collect all solid waste, including contaminated gloves, wipes, and bench paper, in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste : Collect all liquid waste in a compatible, labeled, and sealed hazardous waste container. Do not mix incompatible waste streams.[13]

  • Disposal : Follow all institutional, local, and national regulations for the disposal of chemical waste.[3]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle 4-Sulfamoylphenyl acetate, fostering a secure environment for scientific advancement.

References

  • General Lab Safety Procedure. (n.d.). Division of Chemistry and Chemical Engineering. Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]

  • Handling and Storing Chemicals. (2017, July 10). Lab Manager. Retrieved from [Link]

  • OSHA Standards to Know Before Starting Your Lab. (2023, July 11). Lighthouse Lab Services. Retrieved from [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. Retrieved from [Link]

  • Laboratories - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). US - SDS Manager. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Weighing Hazardous Powders in the Laboratory. (n.d.). Environment, Health & Safety - University of California, Berkeley. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (2026, February 4). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]

  • FMC Corporation Safety Data Sheet. (n.d.). Greenbook. Retrieved from [Link]

  • PERSONAL PROTECTIVE EQUIPMENT. (n.d.). ASHP Publications. Retrieved from [Link]

  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]

  • NHS Acetate Buffer Safety Data Sheet. (n.d.). Bruker Spatial Biology. Retrieved from [Link]

  • 504482 sulfuryl acetate safety data sheet. (2013, March 1). SDS US. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.